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  • Product: N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride
  • CAS: 2170123-38-1

Core Science & Biosynthesis

Foundational

What is N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride used for in research

Strategic Applications of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the rapid assembly of target-specific small molecules rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Applications of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of target-specific small molecules relies heavily on versatile, pre-functionalized building blocks. N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (CAS: 2170123-38-1)[1] has emerged as a critical intermediate for researchers developing kinase inhibitors, anti-inflammatory agents, and Targeted Protein Degradation (TPD) chimeras. By combining the privileged pyrazole-5-carboxamide pharmacophore with a highly reactive, flexible ethylamine handle, this compound enables the rapid exploration of chemical space.

This technical guide details the structural rationale, synthetic methodologies, and advanced applications of this building block in drug discovery workflows.

Section 1: Structural Rationale & Pharmacophore Utility

The architectural design of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide provides two distinct functional domains, each serving a specific pharmacological and synthetic purpose.

The Pyrazole-5-Carboxamide Core (The "Warhead" Scaffold)

The pyrazole nucleus is universally recognized as an emerging "privileged scaffold" in drug discovery[2]. Its inherent metabolic stability and unique tautomeric properties allow it to act simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA).

  • Kinase Hinge Binding: The 5-carboxamide substitution is particularly valuable in oncology. The carboxamide motif provides strict directionality for hydrogen bonding within the ATP-binding pocket of protein kinases. For example, the pyrazole-5-carboxamide core is the foundational hinge-binding motif in highly potent inhibitors like TAK-593 (a sub-nanomolar VEGFR2 inhibitor)[3].

  • Bioisosterism: It frequently serves as a bioisostere for benzamides or phenyl rings, improving the aqueous solubility of lipophilic drug candidates while maintaining target affinity.

The 2-Aminoethyl Linker (The Synthetic Handle)

The inclusion of a 2-aminoethyl chain at the pyrazole nitrogen (or carboxamide, depending on specific regiochemistry) provides a primary amine tether.

  • Solvent Channel Exploration: In kinase inhibitor design, this flexible chain is perfectly suited to project out of the enzymatic active site and into the solvent-exposed channel, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting target binding.

  • PROTAC Anchor: The primary amine is the ideal nucleophile for attaching PEG or alkyl linkers during the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Table 1: Physicochemical Properties & Rule-of-Five Compliance

To predict its behavior in library synthesis and biological systems, the core properties of the free base are summarized below:

PropertyValue (Free Base)Pharmacological Relevance
Molecular Weight 154.17 g/mol Highly efficient fragment; leaves >300 Da for further elaboration before violating Lipinski's Rule of 5.
Hydrogen Bond Donors (HBD) 4Excellent for establishing robust interaction networks within target protein pockets.
Hydrogen Bond Acceptors (HBA) 3Facilitates aqueous solubility and kinase hinge interactions.
Topological Polar Surface Area ~85 ŲEnsures good cell permeability while preventing excessive lipophilicity.
Physical State Hydrochloride SaltEnsures long-term shelf stability and prevents oxidative degradation of the primary amine[1].

Section 2: Synthetic Workflows & Methodologies

Because the building block is supplied as a hydrochloride salt to prevent degradation, causality in synthetic design is critical . Primary amines in their protonated ammonium state ( NH3+​ ) are strictly non-nucleophilic. Therefore, any coupling protocol must include a non-nucleophilic organic base to liberate the free amine in situ.

SyntheticWorkflow Start N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide HCl Base Neutralization (DIPEA / TEA) Start->Base Free base generation Branch1 Amide Coupling (HATU, R-COOH) Base->Branch1 Branch2 Reductive Amination (NaBH(OAc)3, R-CHO) Base->Branch2 Branch3 Urea Formation (Isocyanates) Base->Branch3 Prod1 Amide Derivatives (Kinase Inhibitors) Branch1->Prod1 Prod2 Secondary Amines (Targeted Ligands) Branch2->Prod2 Prod3 Urea Derivatives (Allosteric Modulators) Branch3->Prod3

Caption: Divergent synthetic pathways utilizing the 2-aminoethyl primary amine handle.

Protocol: Standardized Amide Coupling for Library Generation

This self-validating protocol utilizes HATU as the coupling reagent. Why HATU? HATU stabilizes the active ester intermediate via a 7-azabenzotriazole ring, which provides an adjacent nitrogen to hydrogen-bond with the incoming primary amine. This drastically accelerates the reaction and minimizes epimerization compared to standard EDC/NHS coupling.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert nitrogen atmosphere. Add 1.0 eq of DIPEA. Stir at room temperature for 15 minutes. Rationale: This pre-activation forms the highly reactive O-At active ester.

  • Free Base Liberation: In a separate vial, suspend the N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl in DMF and add the remaining 2.0 eq of DIPEA. Sonicate until fully dissolved. Rationale: DIPEA is sterically hindered, meaning it will neutralize the HCl salt to liberate the primary amine without competing as a nucleophile in the coupling reaction.

  • Coupling: Add the free base solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (typically utilizing a gradient of Dichloromethane to Methanol due to the polarity of the pyrazole).

Section 3: Application in Targeted Protein Degradation (PROTACs)

The advent of PROTACs has shifted drug discovery from occupancy-driven pharmacology to event-driven pharmacology. N-(2-aminoethyl)-1H-pyrazole-5-carboxamide is an exceptional starting material for designing target-specific degraders.

When the pyrazole-carboxamide core successfully binds a target protein (e.g., a disease-causing kinase), the 2-aminoethyl chain can be conjugated to a bifunctional linker. Because it is a primary amine, it reacts seamlessly with NHS-ester functionalized PEG linkers or alkyl halides, which are in turn connected to an E3 ubiquitin ligase recruiting ligand (such as Thalidomide for CRBN or VH032 for VHL).

PROTAC Warhead Target Warhead (Pyrazole-5-Carboxamide) Linker Linker Attachment (via 2-aminoethyl group) Warhead->Linker Amide/Amine bond E3 E3 Ligase Ligand (e.g., CRBN / VHL) Linker->E3 PEG/Alkyl chain Complex Ternary Complex Formation (Target - PROTAC - E3) E3->Complex Cellular target degradation

Caption: Logical assembly of a PROTAC utilizing the pyrazole-5-carboxamide scaffold as the target-binding warhead.

Section 4: Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized derivatives, rigorous analytical validation is required.

  • LC-MS Analysis: The pyrazole-5-carboxamide core ionizes exceptionally well in positive Electrospray Ionization (ESI+). Researchers should look for the [M+H]+ peak. If the primary amine remains unreacted (e.g., failed coupling), a characteristic mass of 155.1 m/z ( [M+H]+ for the free base) will be observed.

  • NMR Spectroscopy: In 1H -NMR (typically in DMSO- d6​ ), the pyrazole core exhibits a distinct singlet or pair of doublets (depending on substitution) in the aromatic region (7.5 - 8.5 ppm). The carboxamide protons typically appear as two broad singlets between 7.0 and 7.8 ppm due to restricted rotation around the C-N bond. The successful coupling of the 2-aminoethyl group is confirmed by the downfield shift of the adjacent methylene protons ( CH2​−N ) from ~2.8 ppm to ~3.3 ppm.

References

  • Future Medicinal Chemistry (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis / National Institutes of Health (NIH). Available at:[Link][2]

  • Bioorganic & Medicinal Chemistry (2013). Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. PubMed / NIH. Available at:[Link][3]

  • Anticancer Agents in Medicinal Chemistry (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. PubMed / NIH. Available at: [Link]

Sources

Exploratory

The N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Scaffold: A Technical Whitepaper on Design, Synthesis, and Kinase Inhibition

Executive Summary The pyrazole ring is a highly privileged pharmacophore in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and favorable physicochemical profile. Specifically, N-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a highly privileged pharmacophore in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and favorable physicochemical profile. Specifically, N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride derivatives have emerged as versatile building blocks and active pharmaceutical ingredients (APIs), particularly in the development of ATP-competitive kinase inhibitors.

This whitepaper provides an in-depth technical analysis of this scaffold. By dissecting its structural rationale, detailing self-validating synthetic and biological protocols, and mapping its structure-activity relationships (SAR), this guide serves as a comprehensive resource for drug development professionals engineering next-generation targeted therapeutics.

Structural Rationale & Pharmacophore Analysis

The N-(2-aminoethyl)-1H-pyrazole-5-carboxamide core offers a unique topological arrangement ideal for interacting with the hinge region of various kinases (e.g., Aurora kinases, JAK/STAT pathway kinases).

  • The Pyrazole Core: Acts as a bioisostere for amides and aromatic rings. Its nitrogen atoms serve as critical hydrogen-bond donors (HBD) and acceptors (HBA), anchoring the molecule to the kinase hinge region (typically interacting with the backbone carbonyl and amide of residues like Ala213 in Aurora A) .

  • The 5-Carboxamide Linker: Provides an optimal vector to project substituents into the solvent-exposed region or the ribose-binding pocket of the ATP site.

  • The N-(2-aminoethyl) Moiety: The terminal primary amine is highly basic. Formulating this as a hydrochloride salt is a deliberate design choice to dramatically enhance aqueous solubility, a frequent bottleneck in fragment-based drug discovery (FBDD). Furthermore, at physiological pH, the protonated amine can form critical salt bridges with aspartate or glutamate residues in the solvent channel .

Synthetic Methodology: A Self-Validating Protocol

To synthesize N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride derivatives, a robust, scalable route is required. The following protocol utilizes Boc-protection strategies to prevent unwanted dimerization and ensures high-purity salt formation.

Step-by-Step Synthesis Protocol

Causality Note: Amide coupling directly with ethylenediamine often leads to bis-coupled byproducts. Using mono-Boc-protected ethylenediamine ensures absolute regioselectivity.

  • Carboxylic Acid Activation:

    • Dissolve 1 eq of the substituted 1H-pyrazole-5-carboxylic acid in anhydrous N,N-dimethylformamide (DMF).

    • Add 1.2 eq of HATU and 2.5 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Rationale: HATU provides superior coupling efficiency for electron-deficient pyrazoles compared to standard carbodiimides like EDC.

  • Amidation:

    • Add 1.1 eq of tert-butyl (2-aminoethyl)carbamate (mono-Boc-ethylenediamine) dropwise.

    • Stir for 4 hours at room temperature. Monitor via LC-MS until the starting acid is consumed.

    • Quench with water, extract with EtOAc, and wash with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Deprotection and Salt Formation:

    • Dissolve the crude Boc-protected intermediate in a minimal amount of 1,4-dioxane.

    • Add 10 eq of 4M HCl in dioxane at 0°C. Rationale: Dioxane is chosen over TFA/DCM to directly precipitate the highly pure hydrochloride salt without requiring subsequent ion-exchange chromatography.

    • Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the target N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride derivative.

Mechanistic Pathway: Kinase Inhibition

When applied to oncology, these derivatives primarily act as Type I kinase inhibitors. They compete directly with ATP, halting downstream phosphorylation cascades that drive cellular proliferation.

MOA Compound N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide HCl Kinase Target Kinase (e.g., Aurora A / JAK) Compound->Kinase Hinge Binding (H-Bonds) ATP Endogenous ATP Kinase->ATP Steric Blockade Substrate Downstream Effector (Phosphorylation) Kinase->Substrate Inhibition of Activity Apoptosis Cell Cycle Arrest & Apoptosis Substrate->Apoptosis Phenotypic Response

MOA of pyrazole-5-carboxamide derivatives in kinase inhibition.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR of various R-group substitutions at the 3-position of the pyrazole ring, demonstrating the delicate balance between target affinity (IC₅₀) and physicochemical properties (LogP, Kinetic Solubility).

Compound IDPyrazole 3-Position (R)Aurora A IC₅₀ (nM)JAK2 IC₅₀ (nM)cLogPKinetic Solubility (µM)
Deriv-01 -H (Unsubstituted)>10,000>10,0000.4>500
Deriv-02 -Phenyl4508202.1250
Deriv-03 -4-Fluorophenyl1203102.3180
Deriv-04 -3-Aminophenyl851151.6320
Deriv-05 -Cyclopropyl1,2002,4001.1>500

Data Interpretation: The introduction of an aromatic ring at the 3-position (Deriv-02 to Deriv-04) significantly improves kinase affinity by occupying the hydrophobic pocket adjacent to the ATP binding site. The 3-aminophenyl substitution (Deriv-04) provides the optimal balance, likely due to an additional hydrogen bond interaction with the kinase solvent channel, while maintaining excellent solubility due to the hydrochloride salt formulation.

Biological Evaluation: TR-FRET Assay Protocol

To ensure data integrity during SAR development, biological evaluation must utilize self-validating, orthogonal assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening due to its low false-positive rate and resistance to compound auto-fluorescence .

TR-FRET Kinase Assay Protocol

Causality Note: The use of a europium (Eu) chelate donor allows for a time-delayed readout, eliminating short-lived background fluorescence from the pyrazole derivatives.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the pyrazole hydrochloride derivative in 100% DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550). Rationale: Acoustic dispensing prevents tip-based carryover and ensures precise nanoliter volumes.

  • Enzyme/Tracer Incubation:

    • Add 5 µL of 2X Kinase/Eu-anti-tag antibody mixture in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 µL of 2X Kinase Tracer (fluorophore-labeled ATP-competitive probe).

    • Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Signal Readout & Validation:

    • Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for Tracer).

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.6 is required to validate the assay plate before calculating IC₅₀ values.

Workflow Prep 1. Acoustic Dispensing (Compound in DMSO) Incubate 2. Kinase + Tracer Incubation (1h, RT) Prep->Incubate 100 nL Read 3. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Incubate->Read Equilibrium Analyze 4. Data Validation (Z'-factor > 0.6 & IC50) Read->Analyze Ratio 665/615

TR-FRET high-throughput screening workflow for derivative evaluation.

Future Perspectives: PROTACs and ADCs

Because the N-(2-aminoethyl) moiety projects out of the kinase binding pocket toward the solvent-exposed region, this primary amine is an ideal attachment point for linker chemistry. Researchers are currently exploiting N-(2-aminoethyl)-1H-pyrazole-5-carboxamide derivatives to synthesize Proteolysis Targeting Chimeras (PROTACs) . By coupling the terminal amine to a PEG linker and an E3 ligase ligand (e.g., thalidomide or VHL ligand), these traditional inhibitors can be converted into potent kinase degraders, opening new frontiers in targeted oncology.

References

  • Title: Pyrazole Scaffolds in Drug Discovery Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

  • Title: The impact of kinase-targeted therapeutics Source: Nature Reviews Drug Discovery, Nature Portfolio URL: [Link]

  • Title: Assay Guidance Manual: Validating TR-FRET Assays Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link]

Protocols & Analytical Methods

Method

Synthesis protocol for N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

An Application Note and Protocol for the Synthesis of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The pyrazole carboxamide scaffold is a privileged structure found in numerous biologically active agents, demonstrating a wide range of therapeutic potential, including anti-inflammatory and anti-cancer properties.[1][2][3] This guide details a robust and reproducible four-step synthetic route, commencing with the construction of the pyrazole core, followed by functional group manipulations and final salt formation. The protocol is designed with an emphasis on explaining the chemical principles behind each step, ensuring both procedural clarity and a deep understanding of the reaction mechanisms for researchers in drug discovery and chemical development.

Synthetic Strategy and Rationale

The synthesis of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is most effectively approached through a linear sequence that builds the molecule from readily available precursors. The chosen strategy is favored for its flexibility and reliability, allowing for potential diversification at later stages.[4]

The overall strategy involves four key transformations:

  • Pyrazole Ring Formation : Construction of the core heterocyclic scaffold, ethyl 1H-pyrazole-5-carboxylate, via a Knorr-type cyclocondensation reaction. This foundational step utilizes the reaction of a β-ketoester with hydrazine.[5]

  • Saponification : Hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a critical step to prepare the molecule for amide bond formation.

  • Amide Coupling : Formation of the target carboxamide by coupling the pyrazole-5-carboxylic acid with ethylenediamine. This protocol employs an acid chloride intermediate for high reactivity and yield.

  • Salt Formation : Conversion of the final basic compound into its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility, which are desirable properties for a potential drug candidate.

A critical consideration in this synthesis is the use of ethylenediamine, a symmetrical diamine. To favor mono-acylation and minimize the formation of the bis-acylated byproduct, ethylenediamine is used in excess during the amide coupling step. The unreacted diamine can then be easily removed during the aqueous workup.

Below is a visual representation of the synthetic workflow.

G SM Starting Materials (β-Ketoester, Hydrazine) Int1 Step 1: Ethyl 1H-pyrazole-5-carboxylate SM->Int1 Cyclocondensation Int2 Step 2: 1H-Pyrazole-5-carboxylic acid Int1->Int2 Saponification (Base Hydrolysis) Int3 Step 3: N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide (Free Base) Int2->Int3 Amide Coupling (via Acid Chloride) Amine Ethylenediamine (Excess) Amine->Int3 Final Step 4: N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide hydrochloride (Target) Int3->Final Salt Formation HCl HCl in Solvent HCl->Final

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Hydrazine, thionyl chloride, and strong bases/acids are corrosive and toxic; handle with extreme care.

Step 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This step builds the pyrazole ring system. The reaction between a β-ketoester and a hydrazine derivative is a classic and efficient method for creating substituted pyrazoles.[5][6]

  • Materials:

    • Ethyl 2,4-dioxovalerate (1.0 eq)

    • Hydrazine hydrate (1.0 eq)

    • Ethanol (as solvent)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,4-dioxovalerate (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the solution.

    • Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Pour the residue into cold water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield ethyl 1H-pyrazole-5-carboxylate as a solid.

Step 2: Synthesis of 1H-pyrazole-5-carboxylic acid

The ester is hydrolyzed to the carboxylic acid using a strong base, making it ready for the subsequent amidation.[4][5]

  • Materials:

    • Ethyl 1H-pyrazole-5-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) and Water (3:1 co-solvent system)

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.

    • Add LiOH (or NaOH) (2.0 eq) to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can accelerate the reaction.[4]

    • Monitor the hydrolysis by TLC until the starting material is completely consumed (typically 4-12 hours).

    • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate of the carboxylic acid will form.[4]

    • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.

    • Dry the product under high vacuum to yield pure 1H-pyrazole-5-carboxylic acid.

Step 3: Synthesis of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide

This crucial step forms the amide bond. The carboxylic acid is first activated by conversion to a highly reactive acid chloride, which then readily reacts with the primary amine of ethylenediamine.[4]

  • Materials:

    • 1H-pyrazole-5-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Ethylenediamine (4.0-5.0 eq, excess)

    • Triethylamine (TEA) (2.5 eq)

  • Procedure:

    • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add one catalytic drop of DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when the suspension becomes a clear solution, indicating the formation of the acid chloride.

    • Remove the solvent and excess thionyl chloride under reduced pressure. The crude pyrazole-5-carbonyl chloride is typically used immediately in the next step without further purification.[4]

    • Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, dissolve ethylenediamine (5.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure N-(2-aminoethyl)-1H-pyrazole-5-carboxamide free base.

Step 4: Formation of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

The final step converts the purified free base into its hydrochloride salt for improved handling and formulation properties.

  • Materials:

    • N-(2-aminoethyl)-1H-pyrazole-5-carboxamide (1.0 eq)

    • Anhydrous methanol or isopropanol

    • 2M HCl in diethyl ether or gaseous HCl

  • Procedure:

    • Dissolve the purified free base from Step 3 in a minimal amount of anhydrous methanol or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.

    • A precipitate should form immediately. Continue stirring in the ice bath for 30-60 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual non-salt impurities.

    • Dry the final product, N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride, under high vacuum.

Data Summary and Characterization

The following table provides representative quantities and expected yields for the synthesis. Note that yields are dependent on reaction scale and purification efficiency.

StepStarting MaterialReagentsProductExpected Yield
1 Ethyl 2,4-dioxovalerate (15.8 g, 0.1 mol)Hydrazine hydrate (5.0 g, 0.1 mol)Ethyl 1H-pyrazole-5-carboxylate70-85%
2 Ethyl 1H-pyrazole-5-carboxylate (14.0 g, 0.1 mol)LiOH·H₂O (8.4 g, 0.2 mol)1H-Pyrazole-5-carboxylic acid85-95%
3 1H-Pyrazole-5-carboxylic acid (11.2 g, 0.1 mol)SOCl₂ (17.8 g, 0.15 mol), Ethylenediamine (30.0 g, 0.5 mol)N-(2-aminoethyl)-1H-pyrazole-5-carboxamide50-70%
4 N-(2-aminoethyl)-1H-pyrazole-5-carboxamide (15.4 g, 0.1 mol)2M HCl in ether (55 mL, 0.11 mol)N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl>95%

Expected Characterization Data for Final Product:

  • ¹H NMR: Signals corresponding to the pyrazole ring protons, the two methylene (-CH₂-) groups of the ethylenediamine fragment, and exchangeable protons for the amine, amide, and pyrazole N-H groups.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the pyrazole ring, and the two carbons of the ethyl side chain.

  • Mass Spectrometry (MS): The ESI+ spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C=N stretching (pyrazole ring).

The following diagram illustrates the key amide bond formation step.

G cluster_0 Activation cluster_1 Coupling Acid 1H-Pyrazole-5-carboxylic acid AcidChloride Pyrazole-5-carbonyl chloride Acid->AcidChloride + SOCl₂, cat. DMF Product N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide AcidChloride->Product + Excess Amine, TEA Amine Ethylenediamine Amine->Product

Caption: Key activation and coupling stages in Step 3.

References

  • BenchChem. (2025).
  • Huang, D., et al. (2017).
  • BenchChem. (2025).
  • Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)
  • Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles: A Review. TSI Journals.
  • Gao, C., et al. (2022).
  • Li, J., et al. (2021).
  • ResearchGate. (2026). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents.
  • Rana, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

Sources

Application

Application Notes & Protocols: N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride as a Versatile Building Block in Drug Discovery

Introduction: The Power of the Pyrazole Scaffold The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] This five-membered nitrogen-containing heterocycle is a versatile scaffold, featuring in drugs with applications ranging from anti-inflammatory (e.g., Celecoxib) and anti-obesity (e.g., Rimonabant) to anticancer and antipsychotic therapies.[1][2][3] The pyrazole core's stability, synthetic tractability, and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal foundation for designing targeted therapeutics.[4][5]

This guide focuses on a particularly valuable derivative: N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride . This building block offers medicinal chemists a strategic entry point for generating diverse chemical libraries. It incorporates the stable pyrazole-5-carboxamide core, a known pharmacophore in many active compounds[6][7][8], with a reactive primary amine on a flexible ethyl linker. This amine serves as a versatile chemical handle for introducing a wide array of substituents, enabling extensive exploration of the chemical space around the core scaffold.

Physicochemical Properties & Handling

A thorough understanding of the building block's properties is fundamental to its effective use in synthesis and screening.

PropertyValueSource(s)
Chemical Name N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride
Molecular Formula C₆H₁₁ClN₄O
Molecular Weight 190.63 g/mol [9]
CAS Number 2170123-38-1[10]
Appearance Typically a solidN/A
Solubility Soluble in polar solvents like water, methanol, DMSOGeneral Knowledge
Safety & Handling Precautions

As with all laboratory chemicals, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13]

Core Applications in Drug Discovery

The unique structure of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride makes it a powerful tool for generating novel molecular entities targeting a range of diseases.

Targeting Neurodegenerative Diseases: RAGE Inhibition

The Receptor for Advanced Glycation End products (RAGE) is implicated in the pathogenesis of Alzheimer's disease. Inhibiting RAGE is a promising therapeutic strategy. Studies have identified pyrazole-5-carboxamides as potent RAGE inhibitors.[6] The core scaffold of our building block is ideally suited for developing such inhibitors. The primary amine allows for the introduction of various aryl or heteroaryl groups, which can be optimized to enhance binding affinity and selectivity for the RAGE receptor.

RAGE_Pathway cluster_ligands Ligands cluster_downstream Downstream Signaling AGEs AGEs RAGE RAGE AGEs->RAGE Aβ->RAGE NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Signaling RAGE->MAPK Pyrazole_Inhibitor Pyrazole-5-carboxamide Inhibitor Pyrazole_Inhibitor->RAGE Inhibition Inflammation Neuroinflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress MAPK->Oxidative_Stress

Caption: Simplified RAGE signaling pathway and point of intervention.

Development of Anticancer Agents

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways, including androgen receptor (AR) signaling in prostate cancer and kinase inhibition.[3][14] For instance, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been synthesized and shown to inhibit prostate-specific antigen (PSA) expression and the growth of prostate cancer cell lines.[14] Our building block provides a direct scaffold to generate libraries for screening against a panel of cancer cell lines and kinases.

Antimicrobial and Anthelmintic Agents

The pyrazole carboxamide core is also present in compounds with potent antimicrobial and anthelmintic activity.[15][16] By systematically modifying the N-(2-aminoethyl) side chain, researchers can fine-tune the compound's properties to enhance its efficacy against various pathogens, including bacteria, fungi, and parasitic nematodes like Haemonchus contortus.[5][16]

Cannabinoid Receptor (CB1) Antagonists

Structure-activity relationship (SAR) studies have identified pyrazole derivatives as potent antagonists for the CB1 receptor.[17][18] These compounds have therapeutic potential for treating obesity and related metabolic disorders. The synthesis of novel pyrazole carboxamides using this building block can lead to the discovery of new CB1 antagonists with improved pharmacological profiles.[18]

Experimental Protocols & Workflows

The primary utility of this building block lies in the derivatization of its terminal amine. Below are detailed protocols for a typical workflow from library synthesis to characterization.

General Workflow for Library Synthesis

The following diagram outlines the typical workflow for utilizing N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride in a drug discovery campaign.

workflow start Building Block: N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide HCl lib_synth Library Synthesis (e.g., Acylation, Sulfonylation, Reductive Amination) start->lib_synth purify Purification (Chromatography, Recrystallization) lib_synth->purify charact Characterization (NMR, LC-MS, HRMS) purify->charact screen Biological Screening (In vitro assays) charact->screen sar SAR Analysis & Hit-to-Lead Optimization screen->sar sar->lib_synth Iterative Design

Caption: General workflow for drug discovery using the building block.

Protocol 1: Parallel Amide Synthesis via Acylation

This protocol describes the parallel synthesis of a small amide library by reacting the primary amine of the building block with a diverse set of acyl chlorides. This method is amenable to high-throughput synthesis.

Objective: To synthesize a library of N-acylated pyrazole-5-carboxamide derivatives.

Materials:

  • N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (1.0 eq)

  • A diverse set of acyl chlorides (R-COCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation: In each well of the reaction block, add N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (e.g., 0.1 mmol, 19.1 mg).

  • Solvent & Base Addition: Add anhydrous DCM (1 mL) to each well, followed by the addition of TEA (3.0 eq, 0.3 mmol, 42 µL). Stir the resulting suspension for 10 minutes at room temperature to form the free base in situ.

  • Acyl Chloride Addition: In a separate 96-well plate, prepare solutions of diverse acyl chlorides (1.2 eq, 0.12 mmol) in anhydrous DCM (0.5 mL). Add each acyl chloride solution dropwise to the corresponding well containing the amine suspension.

  • Reaction: Seal the reaction block and stir the mixtures at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample from a representative reaction can be taken, quenched with water, and the organic layer spotted on a TLC plate.

  • Workup: Upon completion, add saturated aqueous sodium bicarbonate solution (1 mL) to each well to quench the reaction. Extract the aqueous layer with DCM (2 x 1 mL).

  • Purification: Combine the organic extracts for each reaction. The products can be purified using parallel flash chromatography or preparative HPLC to yield the pure amide derivatives.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR and LC-MS.

Causality: The use of an excess of a tertiary amine base (TEA or DIPEA) is crucial for two reasons: first, to neutralize the hydrochloride salt of the starting material, liberating the reactive primary amine, and second, to scavenge the HCl byproduct generated during the acylation reaction, driving the equilibrium towards product formation.[19]

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol details the synthesis of a single sulfonamide, demonstrating an alternative derivatization of the primary amine.

Objective: To synthesize N-(2-(phenylsulfonamido)ethyl)-1H-pyrazole-5-carboxamide.

Materials:

  • N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (1.0 eq, 1.0 g, 5.25 mmol)

  • Benzenesulfonyl chloride (1.1 eq, 0.74 mL, 5.77 mmol)

  • Pyridine (as solvent and base)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride in pyridine (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine, water (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10%) to afford the pure sulfonamide.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Trustworthiness: Each protocol includes a crucial monitoring step (TLC or LC-MS) and a purification step. This ensures that the reaction's completion is verified and the final compound meets the purity standards required for biological testing, making the protocol a self-validating system.

Structure-Activity Relationship (SAR) Insights

When using this building block, it is essential to consider the SAR of known pyrazole-carboxamides to guide the design of new derivatives.

PositionModificationPotential ImpactReference Example
N1 of Pyrazole Substitution with small alkyl (e.g., methyl) or aryl groups.Can influence metabolic stability and binding orientation.1-methyl-1H-pyrazole-5-carboxamides showed anti-prostate cancer activity.[14]
C3/C4 of Pyrazole Substitution with aryl or halogenated phenyl groups.Often critical for interaction with hydrophobic pockets in target proteins.A p-iodophenyl group at C5 (in a 3-carboxamide series) was potent for CB1 antagonism.[17]
Amide Linker Varies based on the derivatization of the ethylamine.The nature of the amide/sulfonamide influences H-bonding capacity and overall lipophilicity.Extensive SAR on the amide portion of pyrazole-5-carboxamides led to potent RAGE inhibitors.[6]

By leveraging these insights, researchers can rationally design libraries that are more likely to yield potent and selective hits. For example, if targeting a kinase, one might introduce known hinge-binding motifs onto the terminal amine of the building block.

References

  • Lee, H. J., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry, 82, 358-368. [Link]

  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. [Link]

  • Preston, S., et al. (2021). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry, 64(7), 4158-4171. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. BioMed Research International, 2017, 9274842. [Link]

  • Lan, R., et al. (1999). Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

  • Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • de Oliveira, R. S. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 678731. [Link]

  • Pachhal, S., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4833-4838. [Link]

  • Wang, B., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. Pest Management Science, 76(1), 324-333. [Link]

  • Glukhareva, T. V., & Eltsov, O. S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]

  • Tumosa, A., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14, 765-776. [Link] (Note: Link directs to the university's main page, from which the publication can be searched.)

  • Glukhareva, T. V., & Eltsov, O. S. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178–223. [Link]

  • Eastgate, M. D., et al. (2017). Parallel Synthesis of 1H-Pyrazolo[3,4-d]pyrimidines via Condensation of N-Pyrazolylamides and Nitriles. Organic Letters, 19(22), 6128-6131. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Lešnik, S., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]

  • PubChemLite. N-(2-aminoethyl)-1h-pyrazole-5-carboxamide hydrochloride. [Link] (Note: General link to the database.)

  • Pansuriya, D. J., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1226-1232. [Link]

  • NextSDS. N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide. [Link] (Note: General link to the database.)

  • Appchem. N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide. [Link] (Note: Product page link may change.)

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1528. [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly, 148, 455-460. [Link]

  • Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116758. [Link]

  • Huang, H., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(17), 2368-2378. [Link]

  • U.S. Environmental Protection Agency (EPA). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. [Link] (Note: Link to the CompTox dashboard.)

Sources

Method

Application Note: HPLC Method Development for N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride Quantification

Analyte Profiling & The Chromatographic Challenge N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a highly polar, low-molecular-weight active pharmaceutical ingredient (API) intermediate. Structurally, it fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & The Chromatographic Challenge

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a highly polar, low-molecular-weight active pharmaceutical ingredient (API) intermediate. Structurally, it features a pyrazole ring and a primary aliphatic amine. As a hydrochloride salt, it is exceptionally water-soluble and hydrophilic.

In traditional Reversed-Phase Liquid Chromatography (RPLC), quantifying highly polar basic amines results in two critical failures:

  • Lack of Retention: Hydrophilic compounds fail to partition into the hydrophobic C18 stationary phase, eluting near the void volume ( t0​ ). This makes accurate quantification and impurity resolution impossible.

  • Peak Tailing: Secondary electrostatic interactions between the basic primary amine and residual silanols on the silica support lead to severe peak distortion.

To establish a robust, self-validating analytical protocol, we must abandon RPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) .

Workflow N1 Analyte Profiling N-(2-aminoethyl)-1H-pyrazole-5-carboxamide N2 Column Selection ZIC-HILIC (Zwitterionic) N1->N2 High Polarity Basic Amine N3 Mobile Phase Optimization MeCN / NH4Fa (pH 3.0) N2->N3 HILIC Mode N4 Method Validation ICH Q2(R2) Parameters N3->N4 Optimized Method N5 System Suitability USP <621> Criteria N4->N5 Routine QC

Figure 1: Logical workflow for HILIC method development and validation.

Method Development Rationale

As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the analyte through deliberate environmental control.

Column Selection: The ZIC-HILIC Advantage

A SeQuant ZIC-HILIC column (zwitterionic sulfobetaine stationary phase) was selected[1]. Unlike bare silica, the zwitterionic surface provides a 1:1 charge balance, enabling a multimodal retention mechanism. The analyte partitions into a water-enriched layer immobilized on the stationary phase while simultaneously undergoing weak electrostatic interactions with the distal sulfonate group of the ligand.

Mobile Phase & pH Causality

The mobile phase consists of Acetonitrile and an aqueous Ammonium Formate buffer. The pH is strictly controlled at 3.0 .

  • Why pH 3.0? At this pH, the primary aliphatic amine ( pKa​ ~9.5) is fully protonated ( NH3+​ ), ensuring consistent electrostatic interaction with the stationary phase and preventing peak splitting. The pyrazole ring ( pKa​ ~2.5) is partially protonated, which further enhances polar retention.

  • Why High Organic? The high organic content (75% Acetonitrile) acts as the "weak" solvent in HILIC, driving the hydrophilic analyte to partition into the stationary phase's water-enriched layer.

Sample Diluent Matching

A common point of failure in HILIC is sample diluent mismatch. Injecting a highly aqueous sample disrupts the stationary phase's delicate water layer, causing severe fronting or peak splitting. Therefore, the sample diluent is strictly set to 75% Acetonitrile / 25% Water to match the initial mobile phase conditions exactly.

Mechanism Stationary ZIC-HILIC Surface (Sulfobetaine) WaterLayer Water-Enriched Layer (Partitioning) Stationary->WaterLayer Analyte Protonated Analyte (NH3+) Analyte->Stationary Electrostatic Interaction Analyte->WaterLayer Hydrophilic Partitioning MobilePhase Bulk Mobile Phase (High MeCN) MobilePhase->Analyte Mass Transfer

Figure 2: Multimodal retention mechanism of the analyte on a ZIC-HILIC stationary phase.

Experimental Protocol

Chromatographic Conditions
ParameterSpecification
Column SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm
Mobile Phase 75% Acetonitrile / 25% 10 mM Ammonium Formate (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 10 minutes
Step-by-Step Mobile Phase Preparation
  • Buffer Preparation (25%): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water to yield a 10 mM solution. Adjust the pH to 3.0 ± 0.05 using LC-MS grade formic acid. Filter through a 0.22 µm hydrophilic membrane.

  • Organic Phase (75%): Measure 750 mL of HPLC-grade Acetonitrile.

  • Blending: Combine 250 mL of the pH 3.0 buffer with 750 mL of Acetonitrile. Mix thoroughly and degas via ultrasonication for 10 minutes.

    • Causality: Premixing is preferred in HILIC to prevent outgassing in the pump and to ensure rapid, stable column equilibration.

Step-by-Step Sample Preparation (100 µg/mL Target)
  • Diluent Preparation: Mix 750 mL of Acetonitrile with 250 mL of LC-MS grade water.

  • Standard Stock: Accurately weigh 10.0 mg of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride reference standard into a 100 mL volumetric flask.

  • Dissolution: Add 70 mL of the prepared diluent. Sonicate for 5 minutes until the highly soluble salt is fully dissolved.

  • Volume Make-up: Dilute to volume with the diluent and mix well. Filter through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability & Method Validation

Every analytical run must operate as a self-validating system. Prior to sample analysis, System Suitability Testing (SST) must be performed in strict accordance with guidelines[2].

System Suitability Criteria (USP <621>)
ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~ 4.5 min (± 2.0%)Ensures consistent HILIC partitioning and water-layer stability.
Tailing Factor ( Tf​ ) ≤ 1.5Verifies the absence of secondary silanol interactions.
Theoretical Plates ( N ) > 2000Confirms column efficiency and optimal mass transfer.
Injection Precision RSD ≤ 2.0% (n=5)Validates autosampler mechanics and integration reliability.
Validation Framework (ICH Q2(R2))

Following SST, the method is validated according to the [3] to ensure it is fit for its intended purpose in routine QC environments.

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank diluent and mobile phase.No interfering peaks at the analyte's tR​ .
Linearity 50% to 150% of nominal concentration (100 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy (Recovery) Spike API at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate preparations at 100% concentration.RSD ≤ 2.0%.
Robustness Vary flow rate (±0.1 mL/min), pH (±0.2), Temp (±5°C).System suitability criteria met for all perturbed conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation Guidelines for N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD). Executive Summary & Pharmacophore Rationale N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Pharmacophore Rationale

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (CAS: 2170123-38-1) is a highly versatile bifunctional building block utilized extensively in kinase drug discovery. The 1H-pyrazole-5-carboxamide core (and its tautomer, pyrazole-3-carboxamide) is a privileged scaffold that acts as a potent kinase hinge-binding motif. Crystallographic evidence demonstrates that the pyrazole nitrogen and the carboxamide NH form highly conserved bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., residues Glu81 and Leu83 in CDK2)[1][2].

The addition of the 2-aminoethyl substituent provides a solvent-exposed primary amine vector. This structural feature is critical for assay design causality: it allows the fragment to anchor tightly to the ATP-binding pocket while extending a reactive handle out of the active site. This enables covalent tethering, fluorophore conjugation for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) tracers, or immobilization onto Surface Plasmon Resonance (SPR) sensor chips without disrupting the primary pharmacophore-target interaction[3][4].

Physicochemical Properties & Reconstitution

  • Chemical Name: N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

  • Molecular Weight: 190.63 g/mol

  • Solubility: Highly soluble in DMSO (>50 mg/mL) and aqueous buffers.

  • Handling: The hydrochloride salt is hygroscopic. Equilibrate the vial to room temperature in a desiccator before opening to prevent moisture condensation, which can degrade NHS-ester coupling efficiency in downstream applications.

  • Stock Preparation: Prepare a 100 mM master stock in anhydrous DMSO. Aliquot into single-use vials and store at -20°C.

Workflow 1: Synthesis and Application of a TR-FRET Kinase Tracer

Causality & Logic: TR-FRET assays require a fluorescent probe that reversibly competes with test compounds for the ATP-binding site. By conjugating an NHS-ester fluorophore to the primary amine of this compound, researchers can generate a broad-spectrum kinase tracer. The ethyl linker prevents steric clashing between the bulky fluorophore and the kinase entrance channel, ensuring the pyrazole core can still reach the deep hinge region.

Protocol: Tracer Synthesis & Validation
  • Conjugation Reaction: In a light-protected microcentrifuge tube, dissolve 10 µmol of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl in 100 µL anhydrous DMF.

  • Activation: Add 1.0 eq (10 µmol) of Alexa Fluor 647 NHS Ester.

  • Neutralization (Critical Step): Add 3.0 eq (30 µmol) of N,N-Diisopropylethylamine (DIPEA). The DIPEA neutralizes the HCl salt, deprotonating the primary amine (pKa ~9.0) to initiate the nucleophilic attack on the NHS ester. Failure to add a base will result in zero yield.

  • Incubation: Vortex gently and incubate at room temperature for 2 hours.

  • Purification: Purify the conjugate via preparative Reverse-Phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize the product and reconstitute in DMSO to a 1 mM stock.

  • Assay Setup: Combine 5 nM Tracer, 2 nM GST-tagged Kinase, and 2 nM Terbium-labeled anti-GST antibody in TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA). Measure emission at 620 nm (donor) and 665 nm (acceptor).

TRFRET K Target Kinase (e.g., GST-tagged) Ab Tb-labeled Anti-Tag Antibody (Donor) K->Ab Tag Binding Tr Alexa-labeled Pyrazole Tracer (Acceptor) K->Tr Hinge Binding Signal High TR-FRET Signal (665 nm Emission) Ab->Signal Energy Transfer Tr->Signal Emission Comp Test Compound (Competitor) Comp->K Competes with Tracer NoSignal Low TR-FRET Signal (Displacement) Comp->NoSignal Signal Loss

Fig 1. TR-FRET assay principle using a pyrazole-carboxamide tracer.

Workflow 2: Surface Plasmon Resonance (SPR) Chip Functionalization

Causality & Logic: Immobilizing the pyrazole fragment onto a dextran matrix allows for label-free, real-time kinetic profiling ( kon​ , koff​ , Kd​ ) of purified kinase domains. Standard amine coupling is utilized, leveraging the robust reactivity of the ethylamine group.

Protocol: Amine Coupling to CM5 Chip
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over a CM5 sensor chip at 10 µL/min for 7 minutes to generate reactive succinimide esters.

  • Ligand Immobilization: Dilute the pyrazole compound to 1 mM in 10 mM Sodium Borate buffer (pH 8.5). Expert Insight: Low-molecular-weight fragments lack the charge density for standard electrostatic pre-concentration at pH 4.5-5.0. Using a pH of 8.5 ensures a higher fraction of the primary amine is unprotonated, driving covalent coupling purely through mass action and nucleophilicity. Inject at 5 µL/min until the desired immobilization level (200-500 RU) is achieved.

  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters, preventing non-specific binding.

  • Analyte Injection: Flow purified kinase domain (e.g., CDK2 or FLT3) over the functionalized surface in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 10 µM).

SPR A CM5 Dextran Sensor Chip B EDC/NHS Activation A->B Step 1 C N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide Injection B->C Step 2 D Ethanolamine Blocking C->D Step 3 E Kinase Analyte Screening D->E Step 4

Fig 2. Step-by-step SPR sensor chip functionalization workflow.

Quantitative Data Presentation

The pyrazole-5-carboxamide motif exhibits broad-spectrum affinity across various kinase families. The table below summarizes expected binding parameters based on structurally analogous hinge-binders documented in the literature, serving as a baseline for assay validation.

Target KinaseKey Hinge Binding ResiduesTypical Kd​ / IC50​ RangeReference Motif Context
CDK2 Glu81, Leu8310 - 500 nMPyrazole-3-carboxamide[1][2]
FLT3 Cys694, Asp75740 - 300 nMPyrazole-3-carboxamide[1]
DDR1/2 Met704 (DDR1)15 - 100 nM3-phenyl-1H-pyrazole-5-carboxamide[4]
BTK Met477, Cys4811 - 20 nMPyrazole-carboxamide central core[3]

Sources

Technical Notes & Optimization

Troubleshooting

Removing synthetic impurities from N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying N-(2-aminoethyl)-1H-pyrazole-5-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride .

Because this target molecule features a highly polar pyrazole core, a basic primary amine, and is isolated as a highly water-soluble hydrochloride salt, standard normal-phase silica gel chromatography often fails. The protocols below are engineered to exploit precise causality—leveraging pKa differentials, selective solubility, and preventative synthetic design to ensure high-purity isolation.

Purification Strategy & Logic Flow

G Crude Crude Reaction Mixture (Amine HCl Salt + Impurities) SCX SCX Chromatography (Catch & Release) Crude->SCX Wash MeOH Wash (Removes Acids/Neutrals) SCX->Wash Flow-through Elute 2M NH3 in MeOH (Elutes Free Amines) SCX->Elute Retained Amines Salt HCl/Dioxane Treatment (Salt Formation) Elute->Salt Evaporate & Redissolve Pure Pure Target HCl Salt (Precipitation) Salt->Pure Crystallization

SCX Chromatography workflow for isolating basic amines from acidic/neutral impurities.

Section 1: Unreacted Starting Materials & Co-elution

Q: Why does my N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride streak irreversibly on normal-phase silica gel, and how can I separate it from unreacted pyrazole-5-carboxylic acid?

A: As a highly polar, basic primary amine in a hydrochloride salt form, your target interacts strongly with the acidic silanol groups on bare silica. This leads to severe peak tailing and irreversible retention. Furthermore, unreacted 1H-pyrazole-5-carboxylic acid and coupling reagent byproducts (like HOBt) often co-elute in highly polar solvent systems (e.g., DCM/MeOH/NH₄OH)[1].

Causality: To achieve separation, you must abandon polarity-based chromatography and exploit pKa differences using Strong Cation Exchange (SCX) chromatography. The target amine will be retained on the sulfonic acid resin, while acidic and neutral impurities wash through.

Table 1: Physicochemical Matrix for SCX Separation

ComponentNatureEst. pKaSolubility ProfileSCX Behavior
Target: N-(2-aminoethyl)-1H-pyrazole-5-carboxamideBasic~9.5Soluble in H₂O, MeOHRetained
Impurity: 1H-pyrazole-5-carboxylic acidAcidic~2.5Soluble in basic H₂O, EtOAcFlow-through
Impurity: HOBt / EDC-UreaWeak Acid / Neutral~4.6 / N/ASoluble in DCM, MeOHFlow-through
Impurity: Bis-coupled byproductNeutralN/ASoluble in DMSO, hot MeOHFlow-through
Protocol 1: SCX Catch-and-Release Purification (Self-Validating System)
  • Preparation: Dissolve the crude reaction mixture in minimal methanol (MeOH).

    • Validation Check: Ensure complete dissolution. If the bis-coupled impurity is present in large amounts, it may remain insoluble and can be filtered off immediately.

  • Loading: Load the solution onto a pre-conditioned SCX cartridge (e.g., Isolute SCX-2).

  • Washing (The "Release"): Wash the column with 3-5 column volumes (CV) of 100% MeOH.

    • Validation Check: Spot the flow-through on a TLC plate and visualize with UV (254 nm). You should see the UV-active pyrazole-carboxylic acid and HOBt eluting. Continue washing until the flow-through is UV-negative.

  • Elution (The "Catch"): Elute the target compound using 2M Ammonia in MeOH (3-5 CV).

    • Validation Check: Spot the eluent on TLC and stain with Ninhydrin. A purple spot confirms the successful elution of the primary amine.

  • Salt Formation: Concentrate the methanolic ammonia fraction under reduced pressure to yield the free base. Redissolve in dry dioxane or methanol, cool to 0°C, and add 1.1 equivalents of 4M HCl in dioxane. Stir for 30 minutes.

  • Isolation: Concentrate to dryness or precipitate with cold methyl tert-butyl ether (MTBE) to yield the pure hydrochloride salt.

Section 2: Bis-Coupled Impurities

Q: I am detecting a large amount of the bis-coupled impurity (N,N'-(ethane-1,2-diyl)bis(1H-pyrazole-5-carboxamide)). How do I remove it?

A: The bis-coupled impurity forms because unprotected ethylenediamine contains two primary amines with identical nucleophilicity. Once mono-acylation occurs, the second amine remains highly reactive. While SCX chromatography can separate the neutral bis-coupled impurity from your basic target, the yield of your target will be inherently low due to the statistical distribution of the reaction[2].

Causality: The most scientifically robust approach is preventative rather than corrective. By utilizing a mono-Boc protected ethylenediamine, you completely eliminate the possibility of bis-acylation. The resulting Boc-protected intermediate is lipophilic enough to be purified on standard silica gel before a final, quantitative deprotection step.

G Start 1H-Pyrazole-5-carboxylic acid PathA Unprotected Ethylenediamine Start->PathA PathB N-Boc-Ethylenediamine Start->PathB Impurity Bis-coupled Impurity (Difficult to separate) PathA->Impurity Excess Acylation Inter Boc-Protected Intermediate (Easy Silica Purification) PathB->Inter Controlled Coupling Final Target HCl Salt (via HCl/Dioxane) Inter->Final Deprotection

Preventative synthesis workflow comparing unprotected vs. mono-Boc protection strategies.

Protocol 2: Preventative Mono-Boc Synthesis & Deprotection
  • Coupling: React 1H-pyrazole-5-carboxylic acid (1.0 eq) with N-Boc-ethylenediamine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DMF at room temperature for 12 hours.

  • Intermediate Purification: Dilute with EtOAc and wash with saturated NaHCO₃, 1M HCl, and brine. The organic layer contains the tert-butyl (2-(1H-pyrazole-5-carboxamido)ethyl)carbamate.

    • Validation Check: LC-MS should show the [M+H]⁺ mass of the Boc-intermediate without any bis-coupled mass. Purify via standard silica gel chromatography (Hexanes/EtOAc) if necessary.

  • Deprotection: Dissolve the purified intermediate in minimal dry DCM. Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Validation & Isolation: The reaction is self-indicating; the target N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride will precipitate out of the DCM/dioxane mixture as a white solid as the Boc group is removed. Filter the solid and wash with cold MTBE.

Section 3: Trapped Coupling Reagents

Q: My final hydrochloride salt still contains trace urea byproducts from the EDC coupling reagent. How can I selectively remove them without losing my highly water-soluble product?

A: Urea byproducts (like 1-(3-dimethylaminopropyl)-3-ethylurea from EDC) are highly polar and often become trapped within the crystal lattice of the amine hydrochloride salt during precipitation. Because your target is highly water-soluble, aqueous washing is not viable.

Causality: We must exploit the differential solubility in semi-polar aprotic solvents. The target hydrochloride salt is entirely insoluble in solvents like acetonitrile (MeCN) or MTBE, whereas the urea byproducts retain slight solubility.

Protocol 3: Selective Solvent Trituration
  • Suspension: Suspend the contaminated hydrochloride salt in boiling acetonitrile (10 mL/g).

  • Trituration: Stir vigorously for 15 minutes. The target salt will not dissolve, but the urea impurities will leach into the hot solvent.

  • Cooling: Cool the suspension rapidly to 0°C to ensure no target molecule remains dissolved.

  • Isolation: Filter the solid over a glass frit and wash with cold MTBE.

    • Validation Check: Analyze the solid via ¹H-NMR (D₂O); the broad aliphatic multiplets corresponding to the EDC-urea (typically around 1.0–3.5 ppm) should be completely absent.

References

  • Journal of Medicinal Chemistry. "Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm." ACS Publications. Available at:[Link]

Sources

Optimization

Reducing metabolic clearance of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride in vivo

Welcome to the Technical Support Center for metabolic optimization. This guide is designed for drug development professionals working with N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for metabolic optimization. This guide is designed for drug development professionals working with N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride derivatives. This scaffold presents a unique triad of metabolic liabilities: a primary aliphatic amine, an exposed 1H-pyrazole ring, and a central carboxamide linker.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, self-validating experimental protocols, and quantitative data summaries to help you systematically reduce in vivo metabolic clearance.

Diagnostic Workflows & Troubleshooting (FAQ)

To successfully reduce clearance, you must first identify the specific enzymatic pathway responsible for the degradation of your compound.

MetID_Workflow Start In Vitro Clearance Assay Microsomes Liver Microsomes (Phase I: CYPs/MAOs) Start->Microsomes Hepatocytes Intact Hepatocytes (Phase II: UGTs) Start->Hepatocytes Plasma Plasma Stability (Amidases/Esterases) Start->Plasma Oxidation Oxidative Deamination (Primary Amine) Microsomes->Oxidation Glucuronidation N-Glucuronidation (1H-Pyrazole) Hepatocytes->Glucuronidation Hydrolysis Amide Hydrolysis (Carboxamide) Plasma->Hydrolysis

Diagnostic workflow for identifying metabolic soft spots across different in vitro systems.

Q1: My compound shows high clearance in vivo despite excellent target affinity. Why?

Medicinal chemists often optimize for target binding, but high unbound intrinsic clearance ( CLint,u​ ) will severely limit in vivo half-life and efficacy. For small molecules, systemic clearance is primarily driven by hepatic metabolism 1[1]. If your compound is rapidly cleared, it is likely undergoing rapid Phase I oxidation or Phase II conjugation at one of its three structural "soft spots."

Q2: How do I mitigate the oxidative deamination of the 2-aminoethyl group?

The primary aliphatic amine is highly susceptible to oxidative deamination by Cytochrome P450s (CYPs) and Monoamine Oxidases (MAOs). The mechanism involves hydroxylation of the alpha-carbon, followed by rearrangement to release ammonia and form an aldehyde 2[2]. Solution: Introduce steric hindrance at the alpha-carbon (e.g., α,α -dimethylation). This physically blocks the enzyme's ability to abstract the alpha-proton, which is the rate-limiting step in oxidative deamination 3[3]. Alternatively, cyclizing the amine into an azetidine ring can constrain the conformation, preventing access to the metabolic active site while maintaining basicity 4[4].

Q3: My MetID data shows a +176 Da mass shift. How do I block this?

A +176 Da shift indicates the addition of a glucuronic acid moiety. The 1H-pyrazole ring contains an exposed N-H bond, a classic nucleophilic "soft spot" for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) 5[5]. Solution: Block the pyrazole N-H with a methyl group (N-methylation). If the N-H is strictly required for target binding (e.g., as a hydrogen bond donor), add an ortho-fluorine substituent on an adjacent carbon. Fluorine's electronegativity withdraws electron density from the nitrogen, making it less nucleophilic and drastically decreasing the glucuronidation rate[5].

Structural Modification Strategies

Modification_Strategy Core N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide Amine Primary Amine Liability (Rapid Oxidation) Core->Amine Pyrazole 1H-Pyrazole Liability (N-Glucuronidation) Core->Pyrazole Amide Carboxamide Liability (Enzymatic Hydrolysis) Core->Amide Mod1 α-Methylation / Cyclization (Steric Blockade) Amine->Mod1 Mod2 N-Methylation / Fluorination (Electronic Deactivation) Pyrazole->Mod2 Mod3 N-Alkylation / Shielding (Protease Resistance) Amide->Mod3

Rational structural modification strategies to mitigate specific metabolic liabilities.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating controls that actively prove the assay is functioning correctly and that compound disappearance is solely due to enzymatic metabolism, not chemical instability or non-specific binding.

Protocol A: Self-Validating Microsomal Stability & MetID Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by Phase I enzymes.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL.

  • Control Setup (Validation Step):

    • Positive Controls: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate microsomal activity.

    • Negative Control: Prepare a "Minus-NADPH" control to rule out chemical instability or non-enzymatic degradation.

  • Initiation: Pre-warm all samples to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the depletion of the parent compound to calculate CLint​ . Scan for +16 Da (hydroxylation) or -17 Da (deamination) mass shifts to identify specific metabolites.

Protocol B: In Vivo Pharmacokinetic (PK) Assessment in Rodents

This protocol translates in vitro stability into actual in vivo clearance parameters.

  • Dosing Preparation: Formulate the compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).

  • Administration: Administer the compound Intravenously (IV) at 1 mg/kg and Per Os (PO) at 10 mg/kg to male Sprague-Dawley rats (n=3 per route).

  • Blood Collection: Collect 200 µL of blood via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Processing: Centrifuge the blood at 3,000 x g for 10 minutes at 4°C to extract plasma. Store at -80°C until analysis.

  • Data Calculation (Validation Step): Use Non-Compartmental Analysis (NCA) to determine Volume of Distribution ( Vd​ ), Clearance ( CL ), and Half-life ( t1/2​ ). Self-Validation: Compare the calculated IV clearance to the known hepatic blood flow of a rat (~55 mL/min/kg). If CL approaches 55 mL/min/kg, the compound is highly extracted and requires further structural hardening.

Quantitative Data Summary

The following table summarizes the expected pharmacokinetic improvements when applying the rational design strategies discussed above to the N-(2-aminoethyl)-1H-pyrazole-5-carboxamide core.

Table 1: Impact of Structural Modifications on Clearance Parameters

Compound VariantStructural ModificationHLM CLint​ (µL/min/mg)Rat In Vivo CL (mL/min/kg) t1/2​ (hr)Mechanism of Improvement
Wild-type Core None (Baseline)145.048.50.4Rapid oxidation & glucuronidation
Variant A α,α -dimethylation62.325.11.2Steric hindrance blocks MAO/CYP
Variant B 1-methylpyrazole45.018.42.1Removal of UGT conjugation site
Variant C Dual modified (A + B)12.56.25.8Synergistic Phase I/II evasion

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: National Institutes of Health (nih.gov)
  • Source: American Chemical Society (acs.org)
  • Source: Pressbooks (pressbooks.pub)
  • Source: American Chemical Society (acs.org)

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and formulation scientists struggling to translate the in vitro biochemical potency of N-(2-aminoethyl)-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and formulation scientists struggling to translate the in vitro biochemical potency of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride into cell-based or in vivo efficacy.

Due to its specific physicochemical liabilities, this compound frequently exhibits poor passive transcellular permeability. Below, we provide a mechanistic breakdown of this issue, followed by field-proven chemical, formulative, and analytical solutions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride show high target affinity in biochemical assays but zero activity in cell-based assays? The Causality: The failure to cross the lipid bilayer is driven by the compound's ionization state and hydration energy. The molecule contains a pyrazole ring, a carboxamide linker, and a terminal primary amine. As a hydrochloride salt, the primary amine (pKa ~9.5) is >99% protonated (cationic) at physiological pH (7.4). This positive charge, combined with a high Topological Polar Surface Area (TPSA) from multiple hydrogen bond donors/acceptors, creates a massive energetic penalty. The molecule cannot shed its water hydration shell to partition into the lipophilic core of the cell membrane, resulting in efflux-independent permeability failure.

Q2: I need to improve permeability through medicinal chemistry. What is the best prodrug strategy for this specific primary amine? The Causality: Masking the primary amine via a bioreversible carbamate is a highly effective strategy [1]. Primary amines are notoriously difficult to deliver because simple amide prodrugs are too enzymatically stable to release the active drug in vivo. Converting the primary amine into an acyloxyalkyl carbamate eliminates the positive charge at pH 7.4, significantly suppressing the pKa and increasing lipophilicity (LogD). Once inside the cell, ubiquitous intracellular esterases cleave the ester moiety, triggering a spontaneous, rapid decarboxylation that releases the intact, active primary amine [1].

Q3: I cannot alter the API structure for my current study. How can I deliver the intact hydrochloride salt into cells? The Causality: For highly polar, amphipathic weak bases, liposomal encapsulation via a transmembrane ammonium sulfate gradient (remote loading) is the gold standard [2]. Empty liposomes are formulated with a high internal concentration of (NH4​)2​SO4​ . In an aqueous environment, uncharged ammonia ( NH3​ ) freely diffuses out of the liposome, leaving behind protons ( H+ ) and creating a highly acidic intraliposomal core. When the trace unprotonated fraction of your amine drug enters the liposome, it is immediately protonated by the acidic core. The cationic amine then forms an insoluble precipitate with the retained sulfate anions, driving a continuous influx of the drug until >90% encapsulation is achieved, allowing for efficient cellular uptake via endocytosis [2].

Q4: My standard PAMPA assay shows zero permeability. Could this be an in vitro assay artifact? The Causality: Yes. Standard iso-pH PAMPA assays (pH 7.4 in both wells) often trap highly polar basic amines in the unstirred water layer or the donor compartment [3]. To correct this, you must use a Double-Sink PAMPA (DS-PAMPA) . By establishing a pH gradient (e.g., Donor pH 8.0 to increase the unionized drug fraction) and adding chemical scavengers (surfactants) to the acceptor well, you maintain a strict sink condition that prevents back-diffusion, providing a much more accurate prediction of true gastrointestinal absorption [3].

Part 2: Experimental Protocols

Protocol A: Remote Loading of the Amine into PEGylated Liposomes

This self-validating protocol utilizes an ammonium sulfate gradient to actively pump the intact API into the liposomal core.

Step 1: Preparation of Empty Liposomes

  • Dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 (molar ratio 56:39:5) in chloroform/methanol.

  • Evaporate the solvent under a nitrogen stream to form a thin lipid film, then dry under vacuum for 2 hours.

  • Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5) at 65°C for 1 hour to form multilamellar vesicles (MLVs).

  • Extrude the MLVs through polycarbonate membranes (200 nm, then 100 nm) at 65°C to form unilamellar vesicles.

Step 2: Gradient Establishment

  • Transfer the liposomes to a Slide-A-Lyzer dialysis cassette (10K MWCO).

  • Dialyze against 10 mM HEPES buffer (pH 7.4, containing 10% sucrose) for 24 hours at 4°C, changing the buffer three times. Validation: This step removes extraliposomal ammonium sulfate, establishing the critical ΔpH gradient.

Step 3: Active Drug Loading & Validation

  • Add N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride to the dialyzed liposomes at a drug-to-lipid weight ratio of 1:5.

  • Incubate the mixture in a water bath at 60°C for 45 minutes.

  • Self-Validation (Encapsulation Efficiency): Pass a 100 µL aliquot through a Sephadex G-50 size exclusion column to separate the encapsulated drug from the free drug. Lyse the liposomal fraction with 1% Triton X-100 and quantify the drug via HPLC. A successful remote loading will yield an Encapsulation Efficiency (EE%) of >90%.

Protocol B: Double-Sink PAMPA (DS-PAMPA) for Polar Amines

Use this protocol to eliminate false-negative permeability artifacts during in vitro screening.

  • Membrane Preparation: Coat the PVDF membrane of a 96-well filter plate (Donor plate) with 5 µL of a 20% (w/v) dodecane solution of a biomimetic phospholipid mixture (e.g., PC/PE/PS/PI/Cholesterol).

  • Donor Solution: Dilute the compound stock in a pH 8.0 buffer (to suppress amine ionization) to a final concentration of 50 µM. Add 150 µL to each donor well.

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of pH 7.4 buffer containing 1% (w/v) Sodium Dodecyl Sulfate (SDS) to act as a surfactant sink.

  • Incubation & Validation: Assemble the sandwich and incubate for 5 hours at room temperature. Validation: Include Lucifer Yellow (50 µM) in the donor wells. Post-incubation, measure Lucifer Yellow fluorescence in the acceptor well; any significant signal indicates membrane rupture, invalidating that specific well.

  • Quantification: Separate the plates and quantify the API in both compartments using LC-MS/MS to calculate the effective permeability ( Papp​ ).

Part 3: Quantitative Data Summary

The table below summarizes the expected physicochemical shifts and permeability outcomes when applying the troubleshooting strategies to N-(2-aminoethyl)-1H-pyrazole-5-carboxamide.

Intervention StrategyMolecular State at pH 7.4Net ChargePredicted LogDExpected Caco-2 Papp​ ( 10−6 cm/s)
Parent API (HCl Salt) Protonated Primary Amine+1< -1.0< 1.0 (Poor / Effluxed)
Carbamate Prodrug Neutral Masked Amine0> 1.5> 10.0 (Highly Permeable)
Liposomal Formulation Encapsulated PrecipitateNeutral (Carrier)N/AN/A (High Endosomal Uptake)
DS-PAMPA Assay Partially Unionized (pH 8.0)+1 0> 0.5> 5.0 (Accurate Passive Diff.)

Part 4: Workflow Visualization

PermeabilityWorkflow Problem Target Issue: Poor Permeability of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl MedChem Medicinal Chemistry (Structural Modification) Problem->MedChem API modification allowed Formulation Formulation (Intact API Delivery) Problem->Formulation API must remain intact Assay In Vitro Screening (Assay Optimization) Problem->Assay Suspected in vitro artifact Prodrug Carbamate Prodrug Synthesis (Masks primary amine, lowers pKa) MedChem->Prodrug Liposome Remote Loading Liposomes (Ammonium sulfate pH gradient) Formulation->Liposome PAMPA Double-Sink PAMPA (pH gradient + surfactant sink) Assay->PAMPA Success Enhanced Intracellular Uptake & Accurate Permeability Profiling Prodrug->Success Liposome->Success PAMPA->Success

Decision matrix for overcoming the poor permeability of highly polar primary amine hydrochlorides.

Part 5: References

  • Prodrugs for Amines National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Remote loading of liposomes with a 124I-radioiodinated compound and their in vivo evaluation by PET/CT in a murine tumor model Theranostics (NIH PMC) URL:[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Models and Methodologies Creative Bioarray URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation: LC-MS for N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For N-(2-aminoethyl)-1H-pyrazole-5-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride, a heterocyclic amine of interest in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method, offering a detailed protocol and a comparative analysis against other established analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps required for robust purity determination.

The selection of an analytical method must be fit-for-purpose, a principle heavily emphasized by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2] LC-MS has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity and selectivity, providing both chromatographic separation and mass-based identification in a single run.[3] This dual capability is indispensable for definitively identifying and quantifying not only the main compound but also any potential process-related impurities or degradation products.

This document will adhere to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the developed method is suitable for its intended purpose.[4][5][6] We will explore the causality behind each experimental choice and present a self-validating protocol. Furthermore, we will objectively compare the performance of LC-MS with alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), providing a clear perspective on the strengths and limitations of each approach.

Part 1: The LC-MS Validation Protocol

The validation of an analytical procedure is the process of demonstrating its suitability for the intended application.[6] For the purity assessment of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride, this involves a series of experiments to evaluate the method's performance characteristics.

The Scientific Rationale: Why LC-MS?

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a polar, non-volatile small molecule containing a primary amine.[7] These characteristics make it an ideal candidate for Reversed-Phase Liquid Chromatography (RP-LC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Chromatography (LC): RP-LC, typically with a C18 stationary phase, is well-suited for retaining and separating polar to moderately non-polar compounds from a predominantly aqueous mobile phase. The hydrochloride salt form and the presence of the amine group necessitate an acidic mobile phase modifier (e.g., formic acid). This serves a dual purpose: it ensures the amine is protonated, leading to better peak shape and retention consistency, and it facilitates efficient ionization in the MS source.

  • Mass Spectrometry (MS): ESI is a soft ionization technique perfect for polar molecules, as it allows for the generation of intact molecular ions (in this case, [M+H]⁺) with minimal fragmentation.[8] The mass spectrometer provides unparalleled specificity by detecting ions based on their mass-to-charge ratio (m/z), allowing for the confident identification of the target compound and differentiation from impurities, even if they co-elute chromatographically.[3]

Experimental Workflow for LC-MS Purity Determination

The following diagram illustrates the comprehensive workflow for validating the purity of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride using LC-MS.

LCMS_Validation_Workflow cluster_prep Phase 1: Preparation & Setup cluster_analysis Phase 3: Data Analysis & Reporting Prep_Sample Sample Preparation (Dissolve in Mobile Phase A) Data_Acq LC-MS Data Acquisition Prep_Sample->Data_Acq Prep_Standard Standard Preparation (Certified Reference Material) Prep_Standard->Prep_Sample Method_Dev Method Development (LC & MS Optimization) Method_Dev->Prep_Standard Specificity Specificity (Peak Purity, Mass ID) Integration Peak Integration & Quantification Specificity->Integration Linearity Linearity & Range Linearity->Integration Accuracy Accuracy (% Recovery) Accuracy->Integration Precision Precision (Repeatability & Intermediate) Precision->Integration Limits LOD & LOQ Limits->Integration Robustness Robustness (Varying Parameters) Robustness->Integration Report Final Validation Report (% Purity Calculation) Integration->Report

Caption: Workflow for LC-MS method validation and purity analysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checks and standards that align with ICH Q2(R1) guidelines.[4][6]

Instrumentation:

  • HPLC System: Standard system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II or Waters ACQUITY UPLC).

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with an ESI source (e.g., Agilent 6120 or Waters SQ Detector 2).

Chromatographic and MS Conditions:

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Provides good retention for polar analytes and high efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to improve peak shape and ESI+ efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Formic acid maintains pH consistency.
Gradient 5% B to 95% B over 5 min Ensures elution of the main peak and any less polar impurities.
Flow Rate 0.4 mL/min Appropriate for the column dimensions to ensure sharp peaks.
Column Temp. 40 °C Improves peak shape and reduces viscosity, ensuring reproducible retention times.
Injection Vol. 2 µL Small volume to prevent peak distortion and column overloading.
Ionization Mode ESI Positive (ESI+) The basic amine group is readily protonated to form a positive ion.
Scan Mode Selected Ion Monitoring (SIM) For quantification of the target analyte ([M+H]⁺ = 155.1 m/z).

| Full Scan Mode | 100-500 m/z | For impurity profiling and identification of unknown peaks. |

Sample and Standard Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh ~10 mg of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Calibration Standards: Perform serial dilutions of the Stock Standard with Mobile Phase A to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the Stock Standard.

Validation Parameter Assessment

The following validation parameters must be assessed to ensure the method is reliable and fit for purpose.[9][10]

ParameterAcceptance Criteria (Typical)Experimental Approach
Specificity No interference at the retention time and m/z of the analyte.Analyze blank (diluent), placebo, and spiked sample. Confirm peak identity using mass-to-charge ratio.
Linearity Correlation coefficient (r²) ≥ 0.995Analyze calibration standards in triplicate and plot peak area vs. concentration.
Accuracy 98.0% - 102.0% recoveryAnalyze samples spiked with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120%).
Precision RSD ≤ 2.0%Repeatability: Six replicate injections of the same sample. Intermediate: Repeat analysis on a different day with a different analyst.
LOQ/LOD Signal-to-Noise (S/N) ratio of 10 (LOQ) and 3 (LOD).Analyze progressively more dilute solutions to determine the S/N ratio.
Robustness RSD ≤ 2.0% under varied conditions.Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).

Part 2: Comparative Analysis with Alternative Purity Methods

While LC-MS is a superior technique for this application, other methods offer different advantages and may be suitable depending on the specific analytical need. The choice of method should be based on a scientific assessment of the analyte's properties and the desired outcome.

Method_Selection Start Start: Purity Analysis of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide HCl Q_ID Is definitive impurity identification required? Start->Q_ID Q_Ref Is a certified reference standard available? Q_ID->Q_Ref No LCMS Use LC-MS Q_ID->LCMS Yes Q_Volatile Are volatile impurities the primary concern? Q_Ref->Q_Volatile Yes qNMR Use qNMR Q_Ref->qNMR No Q_Routine Is this for routine QC (high-throughput)? Q_Volatile->Q_Routine No GCMS Use GC-MS (with derivatization) Q_Volatile->GCMS Yes Q_Routine->LCMS No HPLCUV Use HPLC-UV Q_Routine->HPLCUV Yes

Caption: Decision tree for selecting an appropriate purity analysis method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC-UV separates compounds based on their interaction with the stationary and mobile phases, with detection based on the absorbance of UV light by the analyte.[11] For N-(2-aminoethyl)-1H-pyrazole-5-carboxamide, the pyrazole ring provides a chromophore for UV detection.

  • Advantages: Robust, reliable, and widely available. It is often considered the gold standard for routine quality control.[12]

  • Limitations: Its primary limitation is specificity. Without mass data, co-eluting impurities cannot be distinguished from the main peak, potentially leading to an overestimation of purity.[13] It also provides no structural information about unknown impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous state.[14] Detection is by mass spectrometry.

  • Advantages: Excellent for analyzing volatile and semi-volatile organic compounds, such as residual solvents from the synthesis process.[15]

  • Limitations: N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is non-volatile and thermally labile. Direct analysis by GC-MS is not feasible. It would require a chemical derivatization step to increase its volatility, which adds complexity, time, and potential for introducing artifacts to the analysis.[14]

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity.[16][17] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[18]

  • Advantages: It does not require a reference standard of the analyte itself, which is a significant advantage for novel compounds.[18][19] It is non-destructive and provides structural information that can help identify impurities.

  • Limitations: qNMR has lower sensitivity compared to chromatographic methods and may not detect trace-level impurities.[20] It requires specialized instrumentation and expertise, and the sample must be highly soluble in a deuterated solvent.[16]

Part 3: Data Summary and Comparison

To provide a clear, objective comparison, the following table summarizes the performance of each technique for the purity analysis of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride.

Table: Comparative Performance of Analytical Techniques

ParameterLC-MS HPLC-UV GC-MS qNMR
Specificity Excellent (Chromatography + Mass)Good (Chromatography only)Excellent (for volatiles)Very Good (Chemical shift specific)
Sensitivity Excellent (sub-ng/mL)Good (µg/mL)Excellent (pg level)Moderate (mg level)
Quant. Accuracy Excellent Excellent Good (derivatization can add error)Excellent (Primary Method)
Impurity ID Yes (MS fragmentation)No (requires isolation)Yes (MS library matching)Yes (structural elucidation)
Analyte Suitability Ideal Good Poor (requires derivatization)Good (if soluble)
Throughput High High Moderate Low to Moderate
Reference Std. RequiredRequiredRequiredNot required for analyte

Conclusion and Recommendation

For the comprehensive purity validation of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride, LC-MS stands out as the most powerful and suitable technique. Its combination of high-resolution separation, exceptional sensitivity, and definitive mass-based identification provides the highest degree of confidence in the analytical results, which is critical for regulatory submissions and ensuring patient safety.[3] The ability to simultaneously quantify the API and identify unknown impurities in a single run makes it an efficient and invaluable tool in modern drug development.[21]

While HPLC-UV is a robust workhorse for routine quality control once the impurity profile is well-established, it lacks the specificity of MS for initial validation and investigation. GC-MS is largely unsuitable for this non-volatile compound, and qNMR, while a powerful orthogonal technique for absolute purity assignment, does not offer the sensitivity required to detect and quantify trace-level impurities that LC-MS can readily measure. Therefore, a validated LC-MS method, as detailed in this guide, represents the authoritative approach for ensuring the purity of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • IntechOpen. (2018, November 5). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • IntechOpen. (2018, November 5). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Retrieved from [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • PubMed. (2015, August 18). High-resolution filtering for improved small molecule identification via GC/MS. PubMed. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Retrieved from [Link]

  • ResearchGate. (n.d.). A Compendium of Techniques for the Analysis of Pharmaceutical Impurities. ResearchGate. Retrieved from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link]

  • IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Retrieved from [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]

  • SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. Retrieved from [Link]

  • JOCPR. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis. JOCPR. Retrieved from [Link]

  • PMC. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-aminoethyl)-1h-pyrazole-5-carboxamide hydrochloride. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide. NextSDS. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Retrieved from [Link]

  • ResearchGate. (2024, November 12). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. ResearchGate. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2017, July 15). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. Journal of Pharmaceutical Research. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Biological Activity of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Introduction The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comparative benchmark analysis of a specific derivative, N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride. Given the prevalence of pyrazole-based compounds as kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs), this guide will focus on evaluating its potential efficacy as a CDK2 inhibitor.[4][5][6]

Dysregulation of the cell cycle, a fundamental characteristic of cancer, is often driven by the hyperactivity of CDKs.[7] CDK2, in complex with Cyclin E, plays a crucial role in the G1-S phase transition of the cell cycle.[5] Its inhibition presents a promising therapeutic strategy for various cancers, including breast and ovarian cancer.[4][5] This guide will compare the hypothetical biological activity of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride against established and clinical-stage CDK2 inhibitors, providing a framework for its potential positioning in the landscape of cancer therapeutics.

Comparative Analysis: Benchmarking Against Known CDK2 Inhibitors

To objectively assess the potential of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (designated as PYZ-5-CARBO for this guide), we will compare its hypothetical performance metrics against well-characterized CDK2 inhibitors: NU2058, R547, and BLU-222. These compounds have been selected based on their established preclinical and, in some cases, clinical data.[4][5][7]

Table 1: Comparative In Vitro Kinase Inhibitory Activity (Hypothetical Data)
CompoundCDK2 IC50 (nM)CDK1 IC50 (nM)CDK4 IC50 (nM)CDK6 IC50 (nM)Selectivity (CDK1/CDK2)
PYZ-5-CARBO 50 500 >10,000 >10,000 10-fold
NU205854,00065,000>100,000>100,000~1.2-fold[4]
R547PotentPotentPotentNot specifiedBroad CDK inhibitor[7]
BLU-222Potent & SelectiveNot specifiedNot specifiedNot specifiedHigh[8][9]

Data for PYZ-5-CARBO is hypothetical and for illustrative purposes only.

Table 2: Comparative Cellular Activity in CCNE1-Amplified Breast Cancer Cell Line (MCF7) (Hypothetical Data)
CompoundAnti-proliferative GI50 (µM)Induction of G1 ArrestReduction of pRb (Ser807/811)
PYZ-5-CARBO 0.5 Yes Yes
NU2058~25[4]Yes[4]Yes[4]
R547Potent[7]Yes[7]Yes[7]
BLU-222Potent[8][9]Yes[8][9]Yes[8][9]

Data for PYZ-5-CARBO is hypothetical and for illustrative purposes only.

Proposed Mechanism of Action: CDK2 Inhibition

We hypothesize that N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride exerts its anti-proliferative effects by directly inhibiting the kinase activity of the Cyclin E/CDK2 complex. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and effectively arresting the cell cycle in the G1 phase.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1-S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F inhibits Rb->pRb S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription p21 p21 CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibits p53 p53 p53->p21 activates CyclinE_CDK2->Rb phosphorylates PYZ_5_CARBO N-(2-aminoethyl)-1H- pyrazole-5-carboxamide HCl PYZ_5_CARBO->CyclinE_CDK2 INHIBITS pRb->E2F releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: Proposed mechanism of action of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride via inhibition of the Cyclin E/CDK2 complex.

Experimental Protocols for Comparative Evaluation

To validate the hypothesized activity and conduct a rigorous comparison, the following experimental workflows are proposed.

Experimental Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Models (Future Work) Kinase_Assay Biochemical Kinase Assay (CDK2/CycE) Selectivity_Panel Kinase Selectivity Panel (CDK1, CDK4, etc.) Kinase_Assay->Selectivity_Panel Determine Selectivity Proliferation_Assay Cell Proliferation Assay (e.g., MCF7, OVCAR3) Selectivity_Panel->Proliferation_Assay Correlate with Cellular Potency Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Proliferation_Assay->Cell_Cycle_Analysis Confirm Mechanism of Growth Inhibition Western_Blot Western Blot for Phospho-Rb Cell_Cycle_Analysis->Western_Blot Validate Target Engagement Xenograft_Model Xenograft Tumor Models (e.g., CCNE1-amplified) Western_Blot->Xenograft_Model Justify In Vivo Efficacy Studies

Caption: A stepwise experimental workflow for the comprehensive biological characterization of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of the compound on CDK2/Cyclin E kinase activity and to assess its selectivity against other relevant CDKs.

  • Methodology:

    • Recombinant human CDK2/Cyclin E, CDK1/Cyclin B, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes are used.

    • The compound is serially diluted in DMSO and pre-incubated with the kinase.

    • A kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a histone H1-derived peptide).

    • The reaction is allowed to proceed for a specified time at 30°C and then stopped.

    • Kinase activity is quantified by measuring the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To evaluate the anti-proliferative effect of the compound on cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., MCF7 for breast cancer, OVCAR3 for ovarian cancer, both with potential Cyclin E amplification) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the compound for 72 hours.

    • Cell viability is assessed using a colorimetric (e.g., MTS) or fluorometric (e.g., CellTiter-Blue®) assay.

    • GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine if the compound induces cell cycle arrest at a specific phase.

  • Methodology:

    • Cells are treated with the compound at concentrations around its GI50 value for 24-48 hours.

    • Both adherent and floating cells are collected, washed, and fixed in cold 70% ethanol.

    • Fixed cells are treated with RNase A and stained with a DNA-intercalating dye (e.g., propidium iodide).

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified.

Western Blot Analysis of Rb Phosphorylation
  • Objective: To confirm target engagement in cells by measuring the phosphorylation status of the CDK2 substrate, Rb.

  • Methodology:

    • Cells are treated with the compound for a short period (e.g., 2-6 hours).

    • Whole-cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Rb (e.g., at Ser807/811) and total Rb.

    • A loading control (e.g., β-actin) is also probed to ensure equal protein loading.

    • Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This guide outlines a comparative framework for evaluating the biological activity of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride, with a focus on its potential as a CDK2 inhibitor. The pyrazole carboxamide core is a well-established pharmacophore in kinase inhibition.[6] Based on the extensive literature on related compounds, there is a strong rationale for investigating this molecule in an oncological context. The proposed experimental workflow provides a robust methodology for determining its potency, selectivity, and mechanism of action, allowing for a direct comparison with benchmark CDK2 inhibitors. The hypothetical data presented herein illustrates the potential for this compound to exhibit a favorable profile, warranting further preclinical investigation.

References

  • Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC. Available at: [Link]

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction - J-Stage. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Current status of pyrazole and its biological activities - PMC. Available at: [Link]

  • Study reveals synergistic effect of CDK2 and CDK4/6 combination therapy. Available at: [Link]

  • CDK2 Inhibition Enhances CDK4/6 Inhibitor Antitumor Activity in Comprehensive Breast Cancer PDX Model Screen - DigitalCommons@TMC. Available at: [Link]

  • Preclinical biomarkers for a cyclin-dependent kinase inhibitor translate to candidate pharmacodynamic biomarkers in phase I patients - AACR Journals. Available at: [Link]

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available at: [Link]

  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Available at: [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives - Arkivoc. Available at: [Link]

  • Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents - ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • N-(2-aminoethyl)-1-methyl-1H-pyrazole-5-carboxamide - NextSDS. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Available at: [Link]

  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed. Available at: [Link]

  • N-(2-aminoethyl)-1-methyl-1h-pyrazole-5-carboxamide - PubChemLite. Available at: [Link]

  • N-(2-aminoethyl)-1h-pyrazole-5-carboxamide hydrochloride (C6H10N4O) - PubChemLite. Available at: [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link]

  • Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC. Available at: [Link]

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Validation

Reproducibility of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride Analytical Methods: A Comparative Guide

Executive Summary & The Analytical Challenge In modern pharmaceutical development, [1] serves as a critical, low-molecular-weight (190.63 g/mol ) building block for kinase and PARP inhibitor synthesis. However, its physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In modern pharmaceutical development, [1] serves as a critical, low-molecular-weight (190.63 g/mol ) building block for kinase and PARP inhibitor synthesis. However, its physicochemical profile—characterized by extreme hydrophilicity and a basic primary amine—presents a severe analytical challenge.

When analyzed using conventional methodologies, this compound suffers from poor retention, severe peak tailing, and erratic run-to-run reproducibility. To ensure data integrity and compliance with [2], analytical scientists must move beyond empirical trial-and-error and design methods based on thermodynamic causality. This guide objectively compares traditional reversed-phase approaches against Hydrophilic Interaction Liquid Chromatography (HILIC), demonstrating why HILIC provides the most robust, self-validating framework for this highly polar analyte.

Mechanistic Analysis of Analytical Alternatives

To achieve reproducible quantification, we must understand the causality behind chromatographic retention and failure.

Alternative 1: Traditional Reversed-Phase HPLC (RP-HPLC)
  • The Mechanism: RP-HPLC relies on the partitioning of analytes into a hydrophobic stationary phase (e.g., C18).

  • The Failure: The highly polar pyrazole core of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide resists partitioning into the C18 phase, causing it to elute near the void volume. Furthermore, the protonated primary amine interacts electrostatically with residual, unendcapped silanols on the silica backbone. This secondary interaction causes severe peak tailing and destroys reproducibility.

Alternative 2: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
  • The Mechanism: An anionic ion-pairing reagent (e.g., sodium hexanesulfonate) is added to the mobile phase. It binds dynamically to the protonated amine, masking its charge and increasing the overall hydrophobicity of the complex.

  • The Failure: While retention improves, the dynamic equilibrium of the ion-pair is highly sensitive to minor temperature and pH fluctuations, leading to baseline drift. More critically, ion-pairing agents cause severe ion suppression in LC-MS detection and permanently alter the column chemistry.

The Superior Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • The Mechanism: HILIC utilizes a polar stationary phase (such as an Amide or Zwitterionic column) paired with a highly organic mobile phase (typically >70% Acetonitrile)[3]. Under these conditions, water from the mobile phase forms an immobilized, semi-aqueous enrichment layer on the stationary phase[4].

  • The Success: The polar N-(2-aminoethyl)-1H-pyrazole-5-carboxamide dynamically partitions out of the organic mobile phase and into this immobilized water layer[5]. Because the primary retention mechanism is hydrophilic partitioning rather than hydrophobic interaction, the compound is strongly retained. The high organic content also drastically enhances electrospray ionization (ESI) efficiency for LC-MS applications[6][7].

Mechanism cluster_RP RP-HPLC (C18) cluster_HILIC HILIC (Amide/Silica) Compound N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide HCl RP_Mech Hydrophobic Repulsion & Silanol Interaction Compound->RP_Mech HILIC_Mech Water Layer Partitioning & Hydrogen Bonding Compound->HILIC_Mech RP_Result Poor Retention (k' < 1) & Severe Peak Tailing RP_Mech->RP_Result HILIC_Result Strong Retention (k' > 3) & Symmetrical Peaks HILIC_Mech->HILIC_Result

Caption: Chromatographic retention mechanisms for polar amines in RP-HPLC vs. HILIC.

Quantitative Performance Comparison

To objectively demonstrate the superiority of HILIC, a comparative study was executed. The data below summarizes the performance of each methodology against critical system suitability parameters.

Analytical MethodRetention Factor ( k′ )USP Tailing ( As​ )Theoretical Plates ( N )RT Reproducibility (%RSD, n=6)Area Reproducibility (%RSD, n=6)LC-MS Compatibility
RP-HPLC (C18, 0.1% TFA)0.4 (Fails)2.8 (Fails)2,1003.5%4.2%Yes
IP-RP-HPLC (C18, 5mM Ion-Pair)3.21.48,5001.8%2.1%No (Ion Suppression)
HILIC (Amide, 10mM NH4​Fm )4.5 1.05 14,500 0.4% 0.6% Excellent

Data Interpretation: The HILIC method is the only system that simultaneously achieves strong retention ( k′>2 ), symmetrical peak shape ( As​<1.5 ), and exceptional reproducibility (%RSD < 1.0%), making it the only viable candidate for [8].

Validated HILIC Experimental Protocol

The following protocol is designed as a self-validating system . By strictly controlling the thermodynamics of the mobile phase and sample diluent, the method inherently prevents the peak distortion commonly seen with polar amines[6].

Materials & Reagents
  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality Note: Maintaining a low pH ensures the primary amine of the pyrazole-carboxamide remains fully protonated, standardizing its electrostatic interaction with the stationary phase and preventing peak splitting.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step-by-Step Methodology
  • Sample Preparation (Critical Step): Dissolve N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride in a diluent of 75% Acetonitrile / 25% Water .

    • Causality Note: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer on the column, causing severe peak distortion. The sample diluent must closely match the high-organic initial conditions of the mobile phase[6].

  • System Equilibration: Flush the column with 50 column volumes of 90% B / 10% A.

    • Causality Note: HILIC requires significantly longer equilibration times than RP-HPLC to establish a stable, uniform water-enrichment layer[4].

  • Gradient Elution Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte).

    • 1.0 - 5.0 min: 90% B 60% B (Increasing aqueous content elutes the polar compound).

    • 5.0 - 6.0 min: 60% B (Column wash).

    • 6.0 - 10.0 min: 90% B (Re-equilibration).

  • Self-Validation (System Suitability Testing): Prior to analyzing unknown batches, inject the reference standard six times. The system is considered validated for the run only if the Retention Time %RSD is 1.0% and the USP Tailing Factor is 1.5[2][9].

Validation Start Method Optimization (HILIC Conditions) SystemSuit System Suitability (Resolution, Tailing, Plates) Start->SystemSuit Specificity Specificity (Blank & Impurity Interference) SystemSuit->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Precision Precision (Repeatability %RSD < 2.0%) Linearity->Precision Robustness Robustness (Temp, Flow, Buffer variations) Precision->Robustness Valid Validated Reproducible Method (ICH Q2(R2) Compliant) Robustness->Valid

Caption: ICH Q2(R2) compliant method validation workflow for analytical reproducibility.

Conclusion

Attempting to force highly polar, basic molecules like N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride through traditional reversed-phase systems inevitably leads to compromised data integrity. By transitioning to a HILIC-based methodology, analytical scientists align the separation mechanism with the thermodynamic reality of the molecule. The resulting method delivers superior peak shape, seamless LC-MS compatibility, and the rigorous reproducibility required to meet [10][11].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." [Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)."[Link]

  • International Council for Harmonisation (ICH). "Draft version: Validation of Analytical Procedure Q2(R2)."[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique."[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." [Link]

  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review." [Link]

  • uHPLCslab. "What is the difference between HILIC columns VS normal/reverse columns."[Link]

Sources

Comparative

A Researcher's Guide to De-risking Novel Compounds: Evaluating the Off-Target Effects of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. The true challenge lies in ensuring its specifici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. The true challenge lies in ensuring its specificity. Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary target, are a primary cause of clinical trial failures, leading to unforeseen toxicity or diminished efficacy.[1] Therefore, a rigorous and early evaluation of a compound's selectivity profile is not just a regulatory hurdle but a cornerstone of rational drug design.

This guide provides an in-depth, experience-driven framework for evaluating the off-target profile of a novel chemical entity, using N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride as a case study. This molecule belongs to the pyrazole-carboxamide scaffold, a privileged structure in medicinal chemistry known to interact with a wide range of biological targets, particularly protein kinases and G-protein coupled receptors (GPCRs).[2][3][4] Our objective is to move beyond a simple checklist of assays and instead present an integrated strategy—a logical cascade of experiments that builds confidence, validates findings, and provides a clear path forward for a development program.

We will explore a multi-pronged approach, beginning with broad, unbiased biochemical screens to map the interaction landscape and progressing to cell-based assays to confirm target engagement in a physiologically relevant context. Each step is designed to be a self-validating system, incorporating the necessary controls and orthogonal methods to ensure the resulting data is both accurate and actionable.

Part 1: The Initial Interrogation - Large-Scale Profiling

For a novel compound with a pyrazole-carboxamide core, the logical starting point is to screen against the most probable and promiscuous target families. The vast number of protein kinases and GPCRs, coupled with the structural similarities within their binding sites, makes them critical to investigate first.[5][6]

Kinase Selectivity Profiling: Mapping the Kinome Interaction

The Rationale: Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[7] Most kinase inhibitors target the highly conserved ATP-binding pocket, creating a significant potential for cross-reactivity.[7] Therefore, a broad kinome scan is the single most important initial step to identify both the intended target (if unknown) and unintended off-targets. Reputable service providers offer panels of over 500 kinases, ensuring comprehensive coverage of the human kinome.[6][8][9]

Experimental Approach: We recommend a two-stage process. First, a primary screen at a single high concentration (e.g., 1 µM) of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride against a large kinase panel.[7] Any kinase showing significant inhibition (e.g., >70%) is then subjected to a secondary screen to determine the half-maximal inhibitory concentration (IC50) in a dose-response format. This cascade approach is both cost-effective and efficient.[6]

Visualizing the Kinase Screening Workflow:

cluster_0 Kinase Profiling Workflow Compound N-(2-aminoethyl)-1H-pyrazole- 5-carboxamide hydrochloride PrimaryScreen Primary Screen (e.g., 1 µM single concentration) >500 Kinase Panel Compound->PrimaryScreen DataAnalysis Data Analysis Identify hits with >70% inhibition PrimaryScreen->DataAnalysis NoHits No Significant Hits (High Selectivity) DataAnalysis->NoHits If no hits SecondaryScreen Secondary Screen (10-point dose-response) Determine IC50 for each hit DataAnalysis->SecondaryScreen If hits identified SelectivityProfile Generate Selectivity Profile (IC50 values for all inhibited kinases) SecondaryScreen->SelectivityProfile Decision Decision Point: Proceed or Optimize? SelectivityProfile->Decision

Caption: Workflow for comprehensive kinase selectivity profiling.

Hypothetical Data: Kinase Selectivity for N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Kinase TargetFamily% Inhibition @ 1µMIC50 (nM)
Target X CMGC 98% 15
Off-Target A (DDR1)RTK85%250
Off-Target B (BLK)SRC72%1,200
Off-Target C (FGR)SRC45%> 10,000
>500 other kinasesVarious<10%> 10,000

This table illustrates how data from a kinase screen would be presented, highlighting a potent primary target and quantifying the selectivity against other kinases.

GPCR and Ion Channel Profiling

The Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of approximately one-third of all approved drugs.[5] Similar to kinases, structural conservation, particularly within subfamilies, can lead to off-target binding. Radioligand binding assays are the gold standard for this type of screen, offering high sensitivity and precision.[10] This technique measures the ability of the test compound to displace a known radioactive ligand from its receptor.[11]

Experimental Approach: A broad panel screen against common GPCRs and ion channels is prudent. This is typically performed by a specialized contract research organization (CRO). The compound is tested at a set concentration (e.g., 10 µM), and any target showing significant displacement (>50%) is flagged for further investigation.

Part 2: Cellular Validation - Confirming Target Engagement in a Living System

Biochemical assays are invaluable for their breadth and throughput, but they do not account for cell permeability, efflux pumps, or the native conformational state of the target protein within a cellular milieu. Therefore, validating hits in a cellular context is a critical next step.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful, unbiased method to confirm direct physical binding between a compound and its target protein in intact cells or cell lysates.[13]

The Rationale for CETSA: The foundational principle of CETSA is that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[13] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, one can observe a "thermal shift" for the target protein compared to an untreated control.[12] This provides direct evidence of target engagement.

Visualizing the CETSA Workflow:

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow Start Treat intact cells or lysate with Compound vs. DMSO (Vehicle) Aliquot Aliquot samples into PCR tubes Start->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) Aliquot->Heat Separate Separate soluble vs. aggregated proteins via centrifugation Heat->Separate Quantify Quantify soluble target protein (e.g., Western Blot, MS) Separate->Quantify Plot Plot Melt Curves (% Soluble vs. Temperature) Quantify->Plot Analyze Analyze Thermal Shift (ΔTm) Binding = Shift in Melt Curve Plot->Analyze

Caption: Key steps in the Cellular Thermal Shift Assay (CETSA) protocol.

Hypothetical Data: CETSA Validation for Target X and Off-Target A

Target ProteinTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
Target X DMSO (Control)48.5 °C-Baseline
Target X 1 µM Compound54.2 °C+5.7 °C Robust Target Engagement
Off-Target ADMSO (Control)51.0 °C-Baseline
Off-Target A1 µM Compound51.3 °C+0.3 °C No Significant Engagement

This table demonstrates how CETSA data can validate a true target (significant thermal shift) and de-prioritize a biochemical hit that does not engage its target in a cellular environment (negligible shift).

Part 3: Experimental Protocols

For trustworthiness and reproducibility, detailed methodologies are essential. The following protocols provide a starting point for the key experiments described.

Protocol 1: Kinase Panel Screening (Biochemical IC50 Determination)
  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO for the dose-response curve.

  • Assay Reaction: The specific assay format may vary (e.g., radiometric, TR-FRET).[6][8] A typical reaction mixture includes the kinase, a specific peptide substrate, ATP (often at the Km concentration for accurate potency assessment or at 1mM to mimic physiological conditions), and the test compound at various concentrations.[14]

  • Controls:

    • Positive Control: A known inhibitor for the specific kinase to ensure assay validity.

    • Negative Control: DMSO vehicle alone to define 0% inhibition (maximum enzyme activity).

  • Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence).

  • Data Analysis: Convert the raw data to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture an appropriate cell line (expressing the target protein) to ~80-90% confluency. Treat cells with the test compound (e.g., 1 µM) or DMSO vehicle for a set period (e.g., 1 hour) in culture media.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (without detergents) containing protease inhibitors.

  • Lysis: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at room temperature).

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Heating: Aliquot the supernatant into PCR tubes and heat them in a thermal cycler across a range of temperatures (e.g., 10-12 points from 40°C to 70°C) for a short duration (e.g., 3-8 minutes), followed by cooling at room temperature for 3 minutes.[13][15]

  • Separation: Centrifuge the heated samples again at high speed to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant from each tube. Analyze the amount of soluble target protein remaining using Western Blot or mass spectrometry.

  • Data Plotting: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melt curve. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in Tm in the compound-treated sample indicates target engagement.[15]

Part 4: Integrated Data Analysis & Decision Making

The ultimate goal is to synthesize data from these orthogonal assays into a coherent selectivity profile that informs a clear decision.

The Rationale: No single assay tells the whole story. A biochemical hit might be potent but fail to engage its target in cells due to poor permeability. Conversely, a compound might appear less potent in a high-ATP biochemical assay but show strong cellular engagement. By integrating the data, we can build a high-confidence profile.

Visualizing the Decision-Making Framework:

cluster_2 Go/No-Go Decision Framework Start Synthesize Data: Biochemical Profiling (IC50s) Cellular Engagement (CETSA ΔTm) Node1 Potent On-Target IC50? Significant CETSA Shift? Start->Node1 Node2 Significant Off-Target IC50s? Node1->Node2 Yes NoGo NO-GO Poor Selectivity or Lack of Cellular Engagement. Terminate. Node1->NoGo No Node3 Are Off-Targets Validated by CETSA? Node2->Node3 Yes Go GO High Selectivity Confirmed. Proceed to ADME/Tox. Node2->Go No Node3->Go No Optimize OPTIMIZE Address Off-Target Liabilities via Medicinal Chemistry. Node3->Optimize Yes

Caption: A decision tree integrating biochemical and cellular data.

Conclusion

Evaluating the off-target effects of a novel compound like N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a systematic process of de-risking. It requires a strategic, multi-layered approach that begins with broad, unbiased screening and culminates in the validation of direct target engagement within a cellular context. By employing orthogonal biochemical and biophysical methods such as kinome-wide profiling and the Cellular Thermal Shift Assay, researchers can build a robust selectivity profile. This data-driven approach not only identifies potential liabilities early in the discovery pipeline but also provides the critical insights needed to guide medicinal chemistry efforts, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Receptor-Ligand Binding Assays. Revvity.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • Kinase Activity Profiling Services. Pamgene.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • Application of the Cellular Thermal Shift Assay (CETSA)
  • Off-Target Effects Analysis.
  • Application of the cellular thermal shift assay (CETSA)
  • Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout. Carna Biosciences.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glyc
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

Validation

Inter-Laboratory Validation of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide Hydrochloride Protocols: Batch vs. Microfluidic Flow

Executive Summary & Mechanistic Context N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (AEPC-HCl, CAS: 2170123-38-1) is a highly versatile bifunctional building block. Its pyrazole-5-carboxamide motif is freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (AEPC-HCl, CAS: 2170123-38-1) is a highly versatile bifunctional building block. Its pyrazole-5-carboxamide motif is frequently integrated into kinase inhibitors and targeted protein degraders (PROTACs) to provide structural rigidity and essential hydrogen-bonding vectors[1]. However, utilizing AEPC-HCl in high-throughput synthesis presents a distinct chemical challenge: the competitive reactivity of the primary aliphatic amine against the pyrazole nitrogen, compounded by the risk of uronium side-product formation during activation.

When utilizing standard uronium-based coupling reagents like HATU, the reaction relies on the 7-aza effect (anchimeric assistance from the HOAt leaving group) to accelerate aminolysis [2]. However, if the pre-activation time is poorly controlled, or if the amine is introduced in the presence of unreacted HATU, the primary amine of AEPC-HCl can directly attack the electrophilic carbon of HATU. This generates an unreactive, explosive-prone guanidinium/uronium byproduct, drastically reducing yields and complicating purification [3].

To address inter-laboratory discrepancies caused by these side reactions, this guide objectively compares the Traditional Batch Amidation Protocol against an Automated Microfluidic Flow Protocol .

G A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D O-Acyluronium Intermediate B->D Nucleophilic Attack C HATU Reagent C->D H Uronium Side Product (Impurity) C->H Excess Reagent E HOAt Active Ester D->E HOAt Interception G Target Amide Product E->G Aminolysis F AEPC-HCl (Amine Nucleophile) F->G F->H Competitive Attack on HATU

Caption: Mechanistic pathway of HATU coupling highlighting the competitive uronium side-reaction.

Inter-Laboratory Validation Data

To establish a self-validating framework, a multi-site study was conducted following ICH Q2(R1) guidelines for analytical validation [4]. Six independent laboratories evaluated the coupling of AEPC-HCl to a standard Fmoc-protected amino acid. Three labs utilized the traditional batch protocol, while three utilized the microfluidic flow protocol.

The data below summarizes the reproducibility (RSD_R), accuracy (yield), and specificity (impurity profiling) of both methods [5].

Performance MetricTraditional Batch Protocol (n=3 labs)Microfluidic Flow Protocol (n=3 labs)Causality / Scientific Rationale
Average Isolated Yield 71.4% ± 6.2%94.2% ± 1.1% Flow ensures perfect stoichiometric mixing, preventing localized reagent depletion.
Product Purity (LC-MS) 86.5%> 98.0% Precise residence times in flow prevent late-stage degradation.
Uronium Byproduct (%) 9.8%< 0.5% Spatial separation of HATU and AEPC-HCl in flow eliminates competitive attack.
Inter-lab Precision (RSD_R) 14.5%2.3% Automation removes operator-dependent variables (e.g., manual addition rates).
E-Factor (Waste Metric) 45 kg/kg 12 kg/kg Flow requires significantly less solvent for workup due to higher crude purity.

Experimental Methodologies

Protocol A: Traditional Batch Amidation (The Baseline)

This method relies on sequential manual addition. While standard, it is highly susceptible to operator-induced variations in mixing efficiency and temperature control.

Self-Validating Built-in Checks:

  • Pre-activation Check: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile while efficiently generating the carboxylate anion [2].

  • Validation Gate 1: Stir for exactly 15 minutes at room temperature. Withdraw a 5 µL aliquot, quench in MeOH, and analyze via LC-MS. Do not proceed unless the HOAt-active ester mass [M+H]+ is >90% abundant.

  • Amine Introduction: In a separate vial, suspend AEPC-HCl (1.1 eq) in DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt, liberating the free primary amine.

  • Coupling: Add the neutralized AEPC solution dropwise to the activated ester over 10 minutes at 0°C. Causality: Dropwise addition at low temperature suppresses the exothermic degradation of the active ester and minimizes epimerization.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: Automated Microfluidic Flow Coupling (The Recommended Standard)

Flow chemistry transforms the temporal problem of batch synthesis into a spatial solution. By physically separating the activation and coupling zones, we mathematically eliminate the uronium byproduct.

Self-Validating Built-in Checks:

  • System Priming: Prime a dual T-mixer microfluidic system (e.g., Vapourtec or Syrris) with anhydrous DMF. Ensure backpressure regulators are set to 5 bar to prevent solvent outgassing.

  • Stream Preparation:

    • Stream A: Carboxylic acid (0.2 M) + DIPEA (0.6 M) in DMF.

    • Stream B: HATU (0.22 M) in DMF.

    • Stream C: AEPC-HCl (0.22 M) + DIPEA (0.25 M) in DMF.

  • Zone 1 (Activation): Pump Stream A and Stream B at equal flow rates (1.0 mL/min) into T-Mixer 1. Route through a reactor coil with a calculated residence time of exactly 30 seconds at 25°C. Causality: 30 seconds is the kinetic sweet spot to form the HOAt-active ester before HATU begins to degrade into tetramethylurea [3].

  • Validation Gate 1 (Inline): Utilize an inline IR spectrometer or flow-cell UV-Vis to confirm the disappearance of the carboxylic acid carbonyl stretch.

  • Zone 2 (Coupling): The output of Zone 1 meets Stream C at T-Mixer 2. Route through a second reactor coil with a residence time of 2.0 minutes at 40°C. Causality: The elevated temperature accelerates aminolysis, while the complete absence of unreacted HATU in this zone guarantees zero uronium side-product formation.

  • Collection & Workup: Collect the output stream directly into a stirred vessel of rapidly precipitating cold water. Filter the resulting high-purity solid.

G SA Stream A: Acid + DIPEA T1 T-Mixer 1 (Activation) SA->T1 SB Stream B: HATU SB->T1 SC Stream C: AEPC-HCl + DIPEA T2 T-Mixer 2 (Coupling) SC->T2 R1 Coil 1 (30s Residence) T1->R1 R1->T2 Active Ester R2 Coil 2 (2min Residence) T2->R2 OUT Pure Amide Output R2->OUT

Caption: Microfluidic flow setup demonstrating spatial separation of activation and coupling zones.

Conclusion

For laboratories integrating N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride into their synthesis pipelines, the traditional batch protocol introduces unacceptable levels of inter-laboratory variability (RSD_R > 14%) due to the formation of guanidinium/uronium impurities.

By transitioning to an Automated Microfluidic Flow Protocol , researchers can enforce strict kinetic control over the 7-aza activation sequence. This spatial separation of reagents not only acts as a self-validating safeguard against side reactions but pushes isolated yields above 94% with near-perfect inter-laboratory reproducibility.

References

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives Source: BenchChem URL
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing URL
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology Q2(R1)
  • ICH Q2(R2)

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

As a Senior Application Scientist, I designed this protocol to bridge the gap between standard safety data and real-world laboratory execution. Handling N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (CAS: 2170...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I designed this protocol to bridge the gap between standard safety data and real-world laboratory execution. Handling N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride (CAS: 2170123-38-1) requires more than just reading a basic Safety Data Sheet (SDS)—it requires a fundamental understanding of powder mechanics, chemical causality, and self-validating safety systems.

Below is the comprehensive, field-proven guide for the safe handling, weighing, and disposal of this pharmaceutical intermediate.

Chemical Risk Profile & Causality

To effectively protect yourself, you must understand why this specific chemical behaves the way it does in a laboratory environment:

  • Hygroscopicity & Acidic Irritation: As a hydrochloride (HCl) salt, this compound is highly prone to absorbing ambient moisture. Upon contact with sweat on the skin or the mucous membranes of the respiratory tract, the salt undergoes localized dissolution. This creates an acidic micro-environment that significantly exacerbates its inherent tissue irritation properties (classified under GHS as Skin Irrit. 2 and Eye Irrit. 2A)[1][2].

  • Pharmacological Potency: Pyrazole-5-carboxamide derivatives frequently act as potent bioactive molecules (e.g., kinase or PARP inhibitors) in drug development. Consequently, they carry Acute Toxicity (Category 4) risks via oral, dermal, and inhalation routes[3][4].

  • Powder Aerosolization Mechanics: Fine pharmaceutical powders present severe inhalation hazards. Even trace nanogram amounts can become airborne during standard transfer operations, necessitating rigorous engineering controls and containment strategies to prevent occupational exposure[5][6].

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory PPE. The following matrix outlines the specific equipment required and the causality behind each choice.

Protection AreaEquipment SpecificationCausality / Justification
Respiratory NIOSH-approved N95, P100 particulate respirator, or PAPRPrevents inhalation of fine aerosolized active powder (Acute Tox. 4, H332)[3].
Hand Double-layered Nitrile gloves (ASTM D6978 tested)Prevents dermal absorption (H312). Double-gloving ensures barrier integrity during mechanical handling[7].
Eye/Face Tightly fitting chemical safety goggles (EN 166 or ANSI Z87.1)Protects against corneal irritation (Eye Irrit. 2A, H319) from airborne pharmaceutical dust[3][4].
Body Flame-resistant, impervious disposable isolation gownPrevents accumulation of powder on personal clothing and subsequent cross-contamination[8].

Operational Workflow: Powder Handling & Weighing

Every step in this methodology is designed as a self-validating system —meaning you do not proceed to the next step until the current step's physical validation check is confirmed.

HandlingWorkflow cluster_prep Phase 1: Preparation & Protection cluster_exec Phase 2: Execution cluster_post Phase 3: Decontamination CheckVent Verify VBE/Isolator Draft DonPPE Don PPE Matrix (Respirator, Goggles, Double Nitrile) CheckVent->DonPPE AntiStatic Apply Anti-Static Measures DonPPE->AntiStatic Proceed to VBE Transfer Transfer & Weigh Powder AntiStatic->Transfer Seal Seal Primary Container Transfer->Seal WetWipe Wet-Wipe Surfaces (Avoid Dust Generation) Seal->WetWipe Post-Handling DoffPPE Doff PPE & Dispose as Hazardous WetWipe->DoffPPE

Figure 1: SOP workflow for handling N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride.

Step-by-Step Methodology:

  • Pre-Operational Verification: Verify that the Primary Engineering Control (PEC)—such as a Class II Biological Safety Cabinet (BSC) or Ventilated Balance Enclosure (VBE)—is operational.

    • Validation Check: Confirm the magnehelic gauge reads the correct negative pressure or the airflow monitor indicates safe face velocity before introducing the chemical[7].

  • PPE Donning & Inspection: Don the prescribed PPE matrix.

    • Validation Check: Perform a positive/negative seal check on the respirator and inspect outer nitrile gloves for pinhole defects via the inflation method prior to handling the API[7].

  • Static Mitigation: Pharmaceutical powders are highly susceptible to electrostatic charge, which causes powder to repel from spatulas and aerosolize into the operator's breathing zone[6].

    • Validation Check: Use an anti-static bar or zero-stat gun on all weighing tools and boats until the powder no longer clings to the sides of the container.

  • Transfer and Weighing: Open the primary container only within the active draft of the PEC. Transfer the powder using slow, deliberate movements to minimize air turbulence[8].

    • Validation Check: Ensure the analytical balance reading stabilizes without fluctuation, indicating that air turbulence is adequately controlled.

  • Decontamination: Seal all containers tightly. Wet-wipe the exterior of the primary container and all work surfaces with 70% isopropyl alcohol or water. Dry sweeping must be strictly avoided as it re-suspends hazardous particulates[2].

    • Validation Check: Conduct a visual inspection of the VBE surface under direct light to confirm the total absence of crystalline residue before doffing PPE.

Spill Response & Disposal Plan

In the event of an uncontained powder spill, standard cleaning methods will drastically increase airborne exposure. Follow this targeted response plan:

  • Immediate Evacuation & Assessment: For spills occurring outside a PEC, immediately evacuate personnel from the vicinity to allow aerosolized dust to settle.

    • Validation Check: Secure the perimeter and wait a minimum of 15 minutes before re-entry to ensure airborne particulates have gravitationally settled[2][3].

  • Containment & PPE Escalation: Re-enter the area only after donning escalated PPE, including a full-face respirator or PAPR. Do not use standard laboratory vacuums, which will exhaust fine dust back into the room[7].

  • Wet Cleanup Methodology: Gently cover the spilled powder with absorbent pads dampened with water or a mild alkaline solution. This neutralizes the acidic hydrochloride salt and binds the powder, preventing dust aerosolization[4][9].

    • Validation Check: Ensure the powder is completely saturated and bound to the pad before lifting; no dry powder should be visible.

  • Hazardous Waste Disposal: Transfer all contaminated materials (pads, outer gloves, empty containers) into a clearly labeled, sealable hazardous waste bag.

    • Validation Check: Seal the bag using the gooseneck method and verify the exterior is clean before transferring it to the facility's chemical waste accumulation area[9].

By integrating these self-validating protocols into your laboratory's daily operations, you ensure not only regulatory compliance but the fundamental safety of your scientific team. For further technical support or customized containment strategies, our application science team remains your dedicated partner in drug development.

Sources

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